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Core Science & Biosynthesis

Foundational

(3-Chloro-6-fluoroquinolin-4-yl)methanol: A Technical Guide for Chemical Researchers

Introduction: The Quinoline Core in Modern Drug Discovery The quinoline scaffold is a privileged heterocyclic motif that forms the foundational structure of numerous therapeutic agents. Its rigid, planar system, capable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif that forms the foundational structure of numerous therapeutic agents. Its rigid, planar system, capable of engaging in various intermolecular interactions, has made it a cornerstone in medicinal chemistry. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target-specific biological activity. Halogenation, in particular, is a widely employed strategy to modulate these characteristics, with chlorine and fluorine atoms often imparting enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a detailed technical overview of a specific substituted quinoline, (3-Chloro-6-fluoroquinolin-4-yl)methanol, for researchers and professionals engaged in drug development and chemical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogs and fundamental chemical principles to offer a comprehensive profile.

Molecular Structure and Chemical Identity

(3-Chloro-6-fluoroquinolin-4-yl)methanol is a quinoline derivative characterized by a chloro substituent at the 3-position, a fluoro substituent at the 6-position, and a hydroxymethyl group at the 4-position.

Systematic IUPAC Name: (3-Chloro-6-fluoroquinolin-4-yl)methanol

Predicted Molecular Formula: C₁₀H₇ClFNO

Predicted Molecular Weight: 211.62 g/mol

Canonical SMILES: C1=CC2=C(C=C(C=C2Cl)C(O)N)F

While a specific CAS number for this compound is not readily found in major chemical databases, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules.

Physicochemical and Spectroscopic Properties (Predicted and Inferred)

Direct experimental data for (3-Chloro-6-fluoroquinolin-4-yl)methanol is limited. However, its properties can be predicted based on the analysis of its constituent functional groups and data from analogous structures.

PropertyPredicted/Inferred ValueRationale and Comparative Insights
Melting Point Elevated, likely >150 °CThe planar quinoline core and potential for intermolecular hydrogen bonding via the hydroxyl group suggest a crystalline solid with a relatively high melting point.
Boiling Point >350 °CHigh molecular weight and polarity would lead to a high boiling point, likely with decomposition.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The hydrophobic quinoline ring is balanced by the polar hydroxyl group. Solubility in aqueous media is expected to be low but can be enhanced in acidic or basic conditions.
pKa The quinoline nitrogen is weakly basic. The hydroxyl proton is weakly acidic.The electron-withdrawing effects of the chloro and fluoro groups will decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline.
LogP Moderately lipophilicThe presence of two halogen atoms increases lipophilicity, which is somewhat offset by the hydrophilic hydroxymethyl group.[1]
Spectroscopic Signatures (Predicted)

Predicting the spectroscopic data is crucial for the identification and characterization of this molecule during synthesis and analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the C2-proton, and signals corresponding to the methylene and hydroxyl protons of the methanol group. The coupling patterns of the aromatic protons will be influenced by both the fluorine and the adjacent protons.

  • Aromatic Region (δ 7.0-8.5 ppm): Complex multiplets for the protons on the benzene portion of the quinoline ring. The proton at the 5-position will likely show coupling to the fluorine at the 6-position.

  • C2-H (δ ~8.8 ppm): A singlet for the proton at the 2-position.

  • -CH₂OH (δ ~4.5-5.0 ppm): A doublet or singlet for the methylene protons, which may show coupling to the hydroxyl proton.

  • -OH (variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen, chlorine, and fluorine atoms.

  • Aromatic/Heteroaromatic Carbons (δ 110-160 ppm): Signals for the nine carbons of the quinoline ring. The carbon bearing the fluorine (C6) will exhibit a large C-F coupling constant.

  • -CH₂OH (δ ~60-65 ppm): A signal for the methylene carbon.

Mass Spectrometry: The mass spectrum (e.g., ESI-MS) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 212.02, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Synthesis and Reactivity: A Strategic Approach

The synthesis of (3-Chloro-6-fluoroquinolin-4-yl)methanol would likely proceed from a pre-functionalized quinoline precursor. A plausible synthetic strategy is outlined below.

G A 3-Chloro-4-formyl-6-fluoroquinoline B (3-Chloro-6-fluoroquinolin-4-yl)methanol A->B Reduction C Reducing Agent (e.g., NaBH4)

Caption: Proposed synthetic workflow for (3-Chloro-6-fluoroquinolin-4-yl)methanol.

Experimental Protocol: Reduction of a Quinoline-4-carbaldehyde Derivative

This protocol is a generalized procedure based on the reduction of similar heterocyclic aldehydes.[2]

  • Dissolution: Dissolve the starting material, 3-chloro-4-formyl-6-fluoroquinoline, in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar equivalent of the reducing agent should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution to decompose any excess reducing agent.

  • Extraction: Extract the product into an appropriate organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Causality in Experimental Design:

  • Choice of Reducing Agent: Sodium borohydride is selected for its mildness and chemoselectivity in reducing aldehydes in the presence of other reducible functional groups that might be present on a more complex quinoline scaffold.

  • Solvent Selection: Protic solvents like methanol or ethanol are compatible with sodium borohydride and are good solvents for the starting aldehyde.

  • Temperature Control: The initial cooling to 0 °C is a standard precaution to control the rate of the exothermic reduction reaction.

Applications in Medicinal Chemistry and Drug Development

Substituted quinolines are of significant interest in drug discovery due to their wide range of biological activities. The title compound, with its specific substitution pattern, could serve as a key building block in the synthesis of novel therapeutic agents.

The "Magic" of Halogens in Drug Design: The incorporation of chlorine and fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry.[3] Chlorine can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[4] Fluorine, with its small size and high electronegativity, can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[5]

Potential Therapeutic Areas:

  • Anticancer Agents: Many kinase inhibitors used in oncology feature a quinoline or quinazoline core. The substituents on (3-Chloro-6-fluoroquinolin-4-yl)methanol could be exploited to design novel inhibitors of specific kinases involved in cancer progression.

  • Antimalarial Drugs: The quinoline ring is famously the core of antimalarial drugs like chloroquine. This scaffold could be used to develop new agents to combat drug-resistant strains of malaria.[6]

  • Antibacterial Agents: Fluoroquinolone antibiotics are a major class of antibacterial drugs.[7][8] The title compound could be a precursor for the synthesis of new antibacterial agents with improved efficacy or a different spectrum of activity.

Safety, Handling, and Storage

As a laboratory chemical with limited toxicological data, (3-Chloro-6-fluoroquinolin-4-yl)methanol should be handled with appropriate care. The following precautions are based on the general hazards associated with halogenated aromatic compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

(3-Chloro-6-fluoroquinolin-4-yl)methanol represents a potentially valuable, yet underexplored, chemical entity for the synthesis of novel compounds with therapeutic potential. This guide provides a foundational understanding of its structure, predicted properties, and likely synthetic routes based on established chemical principles and data from related molecules. As with any novel compound, further experimental investigation is required to fully elucidate its chemical and biological characteristics. The insights provided herein are intended to serve as a starting point for researchers aiming to leverage the unique properties of this substituted quinoline in their scientific endeavors.

References

  • Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • Merck Millipore. (n.d.). Methanol LC-MS Grade For Liquid Chromatography-Mass Spectrometry OmniSolv. Retrieved from [Link]

  • G. S. S. S. K. G. and others. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 335-373.
  • Li, Y., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology.
  • Ahmad, I., et al. (2024).
  • PubChem. (n.d.). 3-Chloro-6-fluoroisoquinoline. Retrieved from [Link]

  • Methanol Institute. (2015).
  • ZEOCHEM. (n.d.). TECH NOTE: 22-004. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-4,6-dichloroquinoline. Retrieved from [Link]

  • Khan, I., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. RSC Advances, 12(54), 35289-35296.
  • ResearchGate. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). (5-(4-(4-((3-Fluorobenzyl)oxy)-3-chloroanilino)-6-quinazolinyl)-2-furancarboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • California Department of Public Health. (2019). Methanol: exposure and hazard.
  • Gutiérrez, J. E., et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004024703A1 - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3'-Chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile. Retrieved from [Link]

  • Khan, F. N., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1544.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. Retrieved from [Link]

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  • Methanol Institute. (n.d.). Physical Properties of Pure Methanol.

Sources

Exploratory

Pharmacological potential of 3-chloro-6-fluoroquinoline derivatives

An In-Depth Technical Guide to the Pharmacological Potential of 3-Chloro-6-Fluoroquinoline Derivatives Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of 3-Chloro-6-Fluoroquinoline Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile.[1] Within this broad class, derivatives featuring halogen substitutions have garnered significant attention for their enhanced biological activities. This technical guide provides an in-depth exploration of 3-chloro-6-fluoroquinoline derivatives, a specific subclass with pronounced therapeutic potential. We will dissect their synthetic accessibility, delve into the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory activities, and provide validated experimental protocols for their evaluation. By synthesizing data from structure-activity relationship (SAR) studies and outlining key signaling pathways, this document serves as a comprehensive resource for researchers aiming to exploit the unique chemical and biological properties of this promising molecular framework.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle containing nitrogen, is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological functions.[1][2] Its derivatives are integral to modern pharmacotherapy, demonstrating applications as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[3][4] The therapeutic efficacy of the quinoline nucleus is profoundly influenced by its substitution pattern.

The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. A fluorine atom at the C-6 position is a hallmark of the potent fluoroquinolone class of antibiotics, known to be crucial for antibacterial activity.[5][6] The presence of a chlorine atom can enhance binding affinity through halogen bonding, improve metabolic stability, and provide a reactive handle for further chemical modification.[7][8][9] The specific combination of a 3-chloro and 6-fluoro substitution on the quinoline ring creates a unique electronic and steric profile, paving the way for the development of novel therapeutic agents with distinct and potent pharmacological activities.

The 3-Chloro-6-Fluoroquinoline Core: Synthetic Strategies

The rational design of novel therapeutics begins with robust and flexible synthetic pathways. The synthesis of the 3-chloro-6-fluoroquinoline core can be approached through several established methods in heterocyclic chemistry, often adapted from foundational reactions like the Gould-Jacobs or Grohe-Koga routes.[10][11] These methods provide the foundational scaffold, which can then be elaborated to generate a library of derivatives for biological screening.

Generalized Synthetic Workflow

A common approach involves the cyclization of an appropriately substituted aniline with a malonic acid derivative, followed by chlorination. The choice of starting materials is critical; for this scaffold, 4-fluoroaniline serves as the key precursor.

G A 4-Fluoroaniline C Condensation A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (e.g., in Diphenyl Ether) C->D Intermediate Acrylate E Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate D->E F Hydrolysis (e.g., NaOH) E->F G 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid F->G H Chlorination (e.g., POCl₃/PCl₅) G->H I 3,4-Dichloro-6-fluoroquinoline H->I Core Precursor J Nucleophilic Substitution (e.g., at C4 with amines) I->J K Target 3-Chloro-6-fluoroquinoline Derivatives J->K

Caption: Generalized synthetic workflow for 3-chloro-6-fluoroquinoline derivatives.

Experimental Protocol: Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

This protocol outlines a foundational step based on the Gould-Jacobs reaction, a widely used method for quinoline synthesis.[10]

  • Step 1: Condensation. In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-110°C for 2 hours. The progress can be monitored by TLC. This step forms the acrylate intermediate. The causality here is the nucleophilic attack of the aniline nitrogen on the electron-deficient alkene of the malonate derivative.

  • Step 2: Cyclization. The crude intermediate from Step 1 is added dropwise to a pre-heated high-boiling point solvent, such as diphenyl ether, at 240-250°C. This high temperature provides the activation energy needed for the intramolecular cyclization to form the quinoline ring system. Maintain the temperature for 30 minutes.

  • Step 3: Isolation. Cool the reaction mixture and add hexane to precipitate the product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Filter the solid and wash with hexane.

  • Step 4: Hydrolysis. Suspend the ester from Step 3 in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours until a clear solution is obtained. This saponification reaction converts the ester to the corresponding carboxylic acid.

  • Step 5: Acidification. Cool the solution and acidify with concentrated hydrochloric acid to a pH of ~2-3. The desired product, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, will precipitate.

  • Step 6: Purification. Filter the solid, wash thoroughly with water, and dry under vacuum. The product can be recrystallized from ethanol or acetic acid if necessary. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would convert the 4-hydroxy group to a chloro group and introduce the 3-chloro substituent, although reaction conditions must be carefully optimized.

Pharmacological Landscape

3-Chloro-6-fluoroquinoline derivatives have demonstrated significant potential across several therapeutic areas. Their activity is largely attributed to their ability to interact with key biological macromolecules, including enzymes and DNA.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in oncology.[4] Derivatives often exert their effects by inhibiting enzymes crucial for cancer cell survival and proliferation or by directly damaging DNA.[1][12]

3.1.1 Mechanism of Action: Kinase and Topoisomerase Inhibition

Many quinoline derivatives function as potent inhibitors of protein kinases and topoisomerases, enzymes that are frequently dysregulated in cancer.[3][7]

  • Kinase Inhibition: Several quinoline-based compounds act as ATP-competitive inhibitors of kinases such as Pim-1, Src, and those in the PI3K/Akt pathway.[3][9] The quinoline ring mimics the purine structure of ATP, allowing it to dock into the enzyme's active site. The 3-chloro and 6-fluoro substituents can then form specific interactions (e.g., halogen bonds) that enhance binding affinity and selectivity, thereby blocking the phosphorylation of downstream substrates and halting pro-survival signaling.[7][9]

  • Topoisomerase Inhibition: Fluoroquinolones are known to target eukaryotic topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[13][14] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, which triggers cell cycle arrest and apoptosis.[13][15]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Drug 3-Chloro-6-fluoroquinoline Derivative Drug->PI3K Inhibits Drug->AKT Inhibits TopoII Topoisomerase II Drug->TopoII Inhibits DNA DNA Replication TopoII->DNA DSB DNA Double-Strand Breaks TopoII->DSB Leads to DNA->Proliferation DSB->Apoptosis

Caption: Key anticancer mechanisms of quinoline derivatives.

3.1.2 Structure-Activity Relationship (SAR) Insights

SAR studies reveal that minor structural modifications can lead to significant changes in anticancer potency. For fluoroquinolone derivatives repurposed as anticancer agents, the following trends are often observed:[5][8][13]

  • N-1 Substituent: A cyclopropyl group at the N-1 position often confers superior potency compared to other alkyl or aryl groups.[16]

  • C-7 Substituent: The nature of the heterocyclic ring at the C-7 position is critical for both potency and spectrum of activity. Bulky or substituted piperazine rings can enhance cytotoxicity.[8]

  • C-3 and C-6 Substitutions: The carboxylic acid at C-3 (common in fluoroquinolones) is vital for topoisomerase interaction. The C-6 fluorine is a key contributor to overall activity.[5] The introduction of a C-3 chloro group provides a different chemical profile, potentially shifting the mechanism towards kinase inhibition or offering a site for further derivatization.

Table 1: Representative Anticancer Activity of Fluoroquinolone Derivatives

Compound Class C-7 Substituent Cancer Cell Line IC₅₀ (µM) Reference
Levofloxacin Analog 4-Fluorophenyl hydrazone MCF-7 (Breast) 1.69 [13]
Levofloxacin Analog 3-Chlorophenyl hydrazone MCF-7 (Breast) 2.82 [13]
Ciprofloxacin Analog Ortho-phenol chalcone HepG2 (Liver) 22.09 [5]

| Ciprofloxacin Analog | Ortho-phenol chalcone | A549 (Lung) | 27.71 |[5] |

3.1.3 Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a reliable method to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂. The 24-hour period allows cells to adhere and enter the logarithmic growth phase, ensuring reproducibility.

  • Compound Treatment: Prepare serial dilutions of the 3-chloro-6-fluoroquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity

Fluoroquinolones are a major class of synthetic antibiotics valued for their broad-spectrum bactericidal activity.[6][17] Their mechanism is distinct from many other antibiotic classes, making them effective against a wide range of pathogens.

3.2.1 Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones selectively target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[18][19][20]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. It is the primary target in most Gram-negative bacteria.[18]

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. It is the primary target in most Gram-positive bacteria.[18]

Inhibition of these enzymes prevents DNA replication and repair, leading to rapid bacterial cell death.[17] The presence of the 6-fluoro group is strongly associated with potent inhibition of these enzymes.[21]

3.2.2 Spectrum of Activity & SAR

The spectrum of activity is heavily influenced by the substituent at the C-7 position.[8][22]

  • Unsubstituted piperazine rings (as in Ciprofloxacin) confer excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[20][23]

  • Modifications to the C-7 ring can broaden the spectrum to include more Gram-positive organisms (Staphylococcus aureus, Streptococcus pneumoniae) and atypical pathogens.[19][20]

  • A halogen at the C-8 position can improve activity against anaerobic bacteria.[8]

Derivatives of 3-chloro-6-fluoroquinoline would be expected to retain the core bactericidal mechanism, with their specific spectrum and potency being dictated by the nature of the substituents at the N-1 and C-7 positions.

3.2.3 Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Culture the bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Standardization of the inoculum is the most critical variable for ensuring inter-laboratory reproducibility.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Properties

Beyond their direct cytotoxic and bactericidal effects, some fluoroquinolones exhibit immunomodulatory and anti-inflammatory activities.[24][25] This suggests a potential application in diseases with a significant inflammatory component.

3.3.1 Mechanism of Action: Cytokine Modulation

Studies have shown that certain fluoroquinolone derivatives can suppress the production of pro-inflammatory cytokines such as IL-8 and TNF-α in immune cells.[24][26] This effect may be mediated through the inhibition of key signaling pathways like the extracellular signal-regulated kinase (ERK) and NF-κB pathways, which are central regulators of the inflammatory response.[26] The structural features responsible for this activity are still under investigation, but modifications at the C-3 position have been shown to be important.[24]

Future Perspectives and Drug Development Challenges

The 3-chloro-6-fluoroquinoline scaffold is a fertile ground for the development of new therapeutic agents. Future work should focus on:

  • Target Selectivity: Synthesizing focused libraries to optimize selectivity for specific kinase isoforms or to enhance the therapeutic window between antibacterial and mammalian cell cytotoxicity.

  • Hybrid Molecules: Creating hybrid molecules that combine the quinoline core with other pharmacophores to develop multi-target agents, potentially overcoming drug resistance.[25]

  • Addressing Resistance: The emergence of bacterial resistance to fluoroquinolones is a significant clinical challenge.[18][19] Novel derivatives must be evaluated against resistant strains to determine their ability to evade common resistance mechanisms, such as efflux pumps or mutations in target enzymes.

  • Pharmacokinetics and Safety: While potent in vitro, lead compounds must possess favorable ADME (absorption, distribution, metabolism, and excretion) properties and a low toxicity profile to advance to clinical development.[8][15]

Conclusion

3-Chloro-6-fluoroquinoline derivatives represent a class of compounds with significant and diverse pharmacological potential. Their established synthetic accessibility allows for extensive structural modification, enabling the fine-tuning of their biological activity. With demonstrated mechanisms targeting fundamental cellular processes like DNA replication and signal transduction, these compounds hold considerable promise as leads for next-generation anticancer, antimicrobial, and anti-inflammatory drugs. A thorough understanding of their structure-activity relationships and mechanistic actions, as outlined in this guide, is paramount for unlocking their full therapeutic potential.

References

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  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022, March 3). MDPI.
  • Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. (2018, February 15). Inflammopharmacology.
  • An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol Derivatives and Analogs for Drug Discovery. (n.d.). Benchchem.
  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (2024, June 14). MDPI.
  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials. (n.d.). PubMed.
  • Anticancer activities of Fluoroquinolone derivatives and complexes. (n.d.). ResearchGate.
  • Structure-activity relationships of the fluoroquinolones. (n.d.). PMC.
  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2025, August 6). [No Source Provided].
  • Fluoroquinolone antimicrobial drugs. (n.d.). PMC.
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022, March 3). PMC.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023, March 21). PMC.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). MDPI.
  • The structure-activity relationship for fluoroquinolone antibiotics. (n.d.). ResearchGate.
  • Fluoroquinolone antibiotics: An overview. (2020, July 23). Adesh University Journal of Medical Sciences & Research.
  • Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. (n.d.). Benchchem.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). PMC.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against. (2022, August 22). PMC.

Sources

Foundational

A Technical Guide to the Synthesis and Characterization of (3-Chloro-6-fluoroquinolin-4-yl)methanol: A Novel Quinolone Derivative

For distribution to: Researchers, scientists, and drug development professionals. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The targeted substitutions of a chloro group at the 3-position and a fluoro group at the 6-position of the quinoline ring, combined with a hydroxymethyl group at the 4-position, present an intriguing candidate for investigation in drug discovery programs.

Compound Identification
IdentifierValue
IUPAC Name (3-Chloro-6-fluoroquinolin-4-yl)methanol
Molecular Formula C₁₀H₇ClFNO
Molecular Weight 211.62 g/mol
CAS Number Not assigned

Proposed Synthesis of (3-Chloro-6-fluoroquinolin-4-yl)methanol

The proposed synthesis is a two-step process commencing with the synthesis of the key intermediate, 3-chloro-6-fluoroquinoline-4-carboxylic acid, followed by its reduction to the target primary alcohol.

Step 1: Synthesis of 3-Chloro-6-fluoroquinoline-4-carboxylic acid

The synthesis of the quinoline-4-carboxylic acid core can be efficiently achieved through the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3][4] In this proposed synthesis, 4-fluoroaniline will be reacted with glyoxylic acid and hydrochloric acid to form the quinoline ring, followed by chlorination.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (10 mmol), glyoxylic acid (12 mmol), and ethanol (100 mL).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product, 6-fluoroquinoline-4-carboxylic acid, is collected by vacuum filtration and washed with cold ethanol.

  • Chlorination: The dried 6-fluoroquinoline-4-carboxylic acid (8 mmol) is then suspended in phosphoryl chloride (20 mL). The mixture is heated to 100 °C for 4 hours.

  • Isolation of Chlorinated Product: After cooling, the excess phosphoryl chloride is removed under reduced pressure. The residue is carefully quenched with ice-water and the resulting precipitate is filtered, washed with water, and dried to yield 3-chloro-6-fluoroquinoline-4-carboxylic acid.

Step 2: Reduction of 3-Chloro-6-fluoroquinoline-4-carboxylic acid to (3-Chloro-6-fluoroquinolin-4-yl)methanol

The reduction of the carboxylic acid to the primary alcohol can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (12 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).

  • Addition of Carboxylic Acid: To this stirred suspension, add a solution of 3-chloro-6-fluoroquinoline-4-carboxylic acid (10 mmol) in anhydrous THF (50 mL) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water (0.5 mL), 15% aqueous sodium hydroxide (0.5 mL), and finally water (1.5 mL).

  • Work-up and Purification: Filter the resulting solid and wash with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (3-Chloro-6-fluoroquinolin-4-yl)methanol.

Synthetic Pathway 4-Fluoroaniline 4-Fluoroaniline Doebner Reaction Doebner Reaction 4-Fluoroaniline->Doebner Reaction Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Doebner Reaction Pyruvic Acid 6-Fluoroquinoline-4-carboxylic acid 6-Fluoroquinoline-4-carboxylic acid Doebner Reaction->6-Fluoroquinoline-4-carboxylic acid Chlorination Chlorination 3-Chloro-6-fluoroquinoline-4-carboxylic acid 3-Chloro-6-fluoroquinoline-4-carboxylic acid Chlorination->3-Chloro-6-fluoroquinoline-4-carboxylic acid Reduction Reduction (3-Chloro-6-fluoroquinolin-4-yl)methanol (3-Chloro-6-fluoroquinolin-4-yl)methanol Reduction->(3-Chloro-6-fluoroquinolin-4-yl)methanol 6-Fluoroquinoline-4-carboxylic acid->Chlorination 3-Chloro-6-fluoroquinoline-4-carboxylic acid->Reduction

Caption: Proposed two-step synthesis of (3-Chloro-6-fluoroquinolin-4-yl)methanol.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized (3-Chloro-6-fluoroquinolin-4-yl)methanol.

Technique Expected Results
¹H NMR Aromatic protons in the 7.5-9.0 ppm range, a singlet for the CH₂ group around 4.5-5.0 ppm, and a broad singlet for the OH proton.
¹³C NMR Signals for the quinoline carbons, with the carbon bearing the chloro group shifted downfield, and a signal for the CH₂OH carbon around 60-65 ppm.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z ≈ 211.6. Fragmentation may involve loss of H₂O, Cl, and CH₂OH.[5][6]
HPLC A single major peak indicating high purity, typically >95%.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.[9][10]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound.[11][12]

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: Obtain the mass spectrum, looking for the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of a compound.[13][14]

Experimental Protocol:

  • System: An HPLC system with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Analysis: Inject a solution of the compound and analyze the chromatogram for the main peak and any impurities.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Compound Pure Compound Column Chromatography->Pure Compound NMR NMR Pure Compound->NMR Mass Spec Mass Spec Pure Compound->Mass Spec HPLC HPLC Pure Compound->HPLC Structural Confirmation Structural Confirmation NMR->Structural Confirmation Mass Spec->Structural Confirmation HPLC->Structural Confirmation

Caption: Workflow for the purification and analytical characterization of the target compound.

Potential Applications and Biological Significance

Substituted quinolines are a well-established class of compounds in drug discovery.[15] The presence of a chlorine atom at the 3-position and a fluorine atom at the 6-position may confer unique pharmacological properties. Fluoroquinolones are a major class of antibiotics, and other substituted quinolines have shown promise as anticancer and antimalarial agents.[16][17] The hydroxymethyl group at the 4-position provides a handle for further chemical modification to explore structure-activity relationships.

This novel compound, (3-Chloro-6-fluoroquinolin-4-yl)methanol, could be screened for a variety of biological activities, including:

  • Anticancer activity: Against a panel of cancer cell lines.

  • Antimicrobial activity: Against various strains of bacteria and fungi.

  • Antimalarial activity: Against Plasmodium falciparum.

The synthesis and characterization of this compound will provide a valuable addition to the chemical space of quinoline derivatives and may lead to the discovery of new therapeutic agents.

References

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dow, G. S., et al. (2006). Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs. Antimicrobial Agents and Chemotherapy, 50(12), 4136–4145. [Link]

  • Arias, A. C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1401, 68-77. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • Li, Y., et al. (2023). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, and in vitro antituberculosis activity. Journal of Molecular Structure, 1282, 135198. [Link]

  • ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. Retrieved from [Link]

  • Patel, A. A., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Journal of Heterocyclic Chemistry, 2023, 1-20. [Link]

  • Kaur, H., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2244. [Link]

  • Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Leyva, S., & Leyva, E. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 33(6), 2843-2852. [Link]

  • Tanaka, K., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 85(15), 9820–9829. [Link]

  • Semantic Scholar. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Retrieved from [Link]

  • Al-Qaisi, Z. A., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Systematic Reviews in Pharmacy, 11(11), 1630-1635. [Link]

  • Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 621-627. [Link]

  • Google Patents. (2016). Fluoroquinolone carboxylic acid compounds and use thereof for the preparation of besifloxacin hydrochloride.
  • MDPI. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]

  • ResearchGate. (2014). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Retrieved from [Link]

Sources

Exploratory

Literature review on fluoroquinoline methanol synthesis intermediates

An In-depth Technical Guide to the Synthesis of Fluoroquinolone Methanol Intermediates Foreword: The Strategic Importance of C-3 Methanol Intermediates Fluoroquinolones have been a cornerstone of antibacterial therapy fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Fluoroquinolone Methanol Intermediates

Foreword: The Strategic Importance of C-3 Methanol Intermediates

Fluoroquinolones have been a cornerstone of antibacterial therapy for decades, with their broad spectrum of activity attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] The core structure, a 1,4-dihydro-4-oxo-3-quinoline carboxylic acid, offers several positions for chemical modification to enhance potency, broaden spectrum, and overcome resistance.[3][4] Among these, the C-3 position, traditionally bearing a carboxylic acid group essential for enzyme binding, has become a focal point for creating novel derivatives and prodrugs.[2][5]

Converting the C-3 carboxylic acid to a methanol intermediate—either a methyl ester or a primary alcohol (hydroxymethyl group)—is a critical step in this diversification. These intermediates serve as versatile synthons for further elaboration into more complex functionalities, including 3-heteroaryl hybrids, which have shown promise not only as next-generation antibiotics but also as potential anticancer agents.[3][4] This guide provides an in-depth exploration of the primary synthetic routes to these pivotal intermediates, grounded in mechanistic understanding and practical application for researchers in drug development.

Chapter 1: Foundational Synthesis of the Fluoroquinolone Core

Before functionalizing the C-3 position, one must first construct the bicyclic quinolone core. The Grohe synthesis, developed in the 1970s, remains a commercially significant and conceptually illustrative method for this purpose.[6][7] It provides the foundational 4-quinolone-3-carboxylic acid ester scaffold, which is the immediate precursor to the key carboxylic acid starting material for our target intermediates.

The process generally involves the cyclocondensation of a polyfunctional acylating agent with an enamine, followed by the introduction of the N-1 and C-7 substituents.[7] While modern variations aim to improve environmental sustainability by replacing hazardous solvents like dioxane and DMF with greener alternatives like deep eutectic solvents (DESs), the core logic of the transformation remains intact.[6]

G A Substituted Aniline Derivative C Enamine Intermediate A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (e.g., in Diphenyl Ether) C->D Heat E Quinolone Ester Core D->E F Saponification E->F Base (e.g., NaOH) G N-1 Alkylation & C-7 Nucleophilic Substitution E->G Sequential Reactions H Fluoroquinolone Carboxylic Acid F->H G->H

Caption: Generalized workflow for obtaining the core fluoroquinolone carboxylic acid.

Chapter 2: Esterification of the C-3 Carboxylic Acid to a Methyl Ester Intermediate

The most direct route to a fluoroquinolone methanol intermediate is the esterification of the C-3 carboxylic acid with methanol. This converts the acid into a methyl ester, which is less polar and often more amenable to subsequent chemical modifications or can be the final intermediate before reduction.

Fischer-Speier Esterification: The Workhorse Method

Fischer esterification is a classic, equilibrium-driven process that utilizes an acid catalyst in an excess of the alcohol—in this case, methanol.[8] The causality here is straightforward: protonation of the carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄) renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.[8]

Mechanism of Fischer Esterification

FischerEsterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation CarboxylicAcid R-COOH ProtonatedCarbonyl R-C(=O+H)OH CarboxylicAcid->ProtonatedCarbonyl + H+ Tetrahedral_Intermediate R-C(OH)₂(O+HCH₃) ProtonatedCarbonyl->Tetrahedral_Intermediate + CH₃OH Water_Leaving_Group R-C(OH)(OCH₃)(OH₂+ ) Tetrahedral_Intermediate->Water_Leaving_Group Proton Transfer Protonated_Ester R-C(=O+H)OCH₃ Water_Leaving_Group->Protonated_Ester - H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H+

Caption: Key mechanistic steps of the acid-catalyzed Fischer esterification.

Experimental Protocol: General Procedure for Methyl Esterification

  • Dissolution: Dissolve the fluoroquinolone carboxylic acid (1.0 eq) in anhydrous methanol (20-50 mL per gram of acid). The large excess of methanol serves as both solvent and reagent, driving the equilibrium toward the product side.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.1-0.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude methyl ester can be purified by recrystallization or column chromatography.

Recent studies on fluorinated aromatic carboxylic acids have demonstrated that heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, can effectively catalyze this transformation, offering advantages in catalyst recovery and reuse.[9][10]

ParameterConditionRationale
Reagent Anhydrous Methanol (large excess)Acts as both solvent and reactant; drives equilibrium forward.
Catalyst H₂SO₄, TsOH (catalytic)Protonates the carbonyl, increasing its electrophilicity.
Temperature Reflux (~65°C)Provides activation energy to overcome the reaction barrier.
Reaction Time 4-12 hoursDependent on substrate reactivity; monitored by TLC/HPLC.
Workup NaHCO₃ washNeutralizes the acid catalyst to prevent ester hydrolysis.

Table 1: Typical Parameters for Fischer Esterification of Fluoroquinolone Carboxylic Acids.

Chapter 3: Reduction of Methyl Esters to Primary Alcohol Intermediates

The second key methanol intermediate is the primary alcohol (a hydroxymethyl group at C-3), which is most commonly synthesized by the reduction of the corresponding C-3 methyl ester. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

Strong Hydride Reagents: Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[11][12] Its high reactivity stems from the polarized Al-H bond, which delivers a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon. Unlike sodium borohydride (NaBH₄), which is generally not strong enough to reduce esters, LiAlH₄ is the reagent of choice for this transformation.[13]

The reaction proceeds via two distinct hydride additions. The first addition forms a tetrahedral intermediate which then collapses, expelling a methoxide leaving group to form an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to the final alkoxide, which is protonated during aqueous workup to yield the primary alcohol.[13]

Mechanism of Ester Reduction with LiAlH₄

EsterReduction Ester R-COOCH₃ Intermediate Tetrahedral Intermediate R-CH(O⁻)(OCH₃) Ester->Intermediate 1. LiAlH₄ (H⁻ attack) Aldehyde Aldehyde Intermediate R-CHO Intermediate->Aldehyde Collapse, -OCH₃ Alkoxide Final Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide 2. LiAlH₄ (H⁻ attack) Alcohol Primary Alcohol R-CH₂OH Alkoxide->Alcohol 3. H₃O⁺ workup

Sources

Foundational

Biological Activity of (3-Chloro-6-fluoroquinolin-4-yl)methanol in Drug Discovery

This guide provides an in-depth technical analysis of (3-Chloro-6-fluoroquinolin-4-yl)methanol , a critical pharmacophore intermediate used in the discovery of tyrosine kinase inhibitors (specifically c-Met) and antimala...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3-Chloro-6-fluoroquinolin-4-yl)methanol , a critical pharmacophore intermediate used in the discovery of tyrosine kinase inhibitors (specifically c-Met) and antimalarial agents.

Executive Summary & Compound Identity

(3-Chloro-6-fluoroquinolin-4-yl)methanol is a "privileged scaffold" intermediate. While rarely used as a standalone therapeutic agent, its structural features—a quinoline core decorated with a metabolic blocker (6-fluoro), a hydrophobic filler (3-chloro), and a reactive handle (4-hydroxymethyl)—make it a cornerstone in the synthesis of Type I and Type II c-Met kinase inhibitors .

Chemical Identity
PropertyDetail
IUPAC Name (3-Chloro-6-fluoroquinolin-4-yl)methanol
Molecular Formula C₁₀H₇ClFNO
Molecular Weight 211.62 g/mol
Key Pharmacophore 3,6-Disubstituted Quinoline
Primary Role Intermediate / Linker Fragment
Target Class Receptor Tyrosine Kinases (c-Met), Heme Polymerase (Plasmodium)

Primary Biological Application: c-Met Kinase Inhibition

The most significant application of this scaffold is in the development of inhibitors for c-Met (Hepatocyte Growth Factor Receptor) , a tyrosine kinase often overexpressed in gastric, lung, and renal cancers.

Mechanism of Action (Pharmacophore Level)

The quinoline ring serves as the "head group" that anchors the inhibitor into the ATP-binding pocket of the kinase.

  • Hinge Binding: The quinoline nitrogen (N1) often interacts with the hinge region of the kinase (e.g., Met1160 in c-Met).

  • Metabolic Stability (C6-Fluoro): The fluorine atom at position 6 blocks metabolic oxidation (P450-mediated hydroxylation) at this electron-rich site, significantly increasing the in vivo half-life of the final drug.

  • Hydrophobic Pocket Filling (C3-Chloro): The chlorine atom at position 3 is critical for selectivity. It occupies a small hydrophobic pocket near the gatekeeper residue, improving affinity for c-Met over other kinases like VEGFR2.

  • The Methanol Handle (C4): The hydroxymethyl group is not the pharmacophore itself but the linker . It is typically converted to a leaving group (chloride or mesylate) to attach the "tail" of the inhibitor (often a phenol or amine) which extends into the solvent-exposed region or the allosteric back-pocket.

Structural Activity Relationship (SAR) Visualization

SAR_Analysis Quinoline Quinoline Core (ATP Hinge Binder) Pos6_F 6-Fluoro (Blocks Metabolism) Quinoline->Pos6_F Substitution Pos3_Cl 3-Chloro (Selectivity/Hydrophobic) Quinoline->Pos3_Cl Substitution Pos4_MeOH 4-Methanol (Linker/Attachment Point) Quinoline->Pos4_MeOH Substitution Downstream c-Met Inhibitor (e.g., Foretinib Analogs) Pos4_MeOH->Downstream Derivatization

Figure 1: SAR analysis of the (3-Chloro-6-fluoroquinolin-4-yl)methanol scaffold.

Secondary Application: Antimalarial Activity

Historically, 4-quinolinemethanols (such as Mefloquine ) have been potent antimalarials.

  • Hemozoin Inhibition: The quinoline core complexes with free heme (ferriprotoporphyrin IX) released during hemoglobin digestion by the malaria parasite. This prevents the polymerization of toxic heme into non-toxic hemozoin crystals, leading to parasite death via oxidative stress.

  • Role of 3-Chloro: While Mefloquine uses -CF3 groups, the 3-chloro substitution is reminiscent of Chloroquine (which has a 7-chloro group). Research suggests that 3-halo substitutions can enhance lipophilicity and membrane permeability, aiding the molecule's entry into the parasite's digestive vacuole.

Technical Protocol: Synthesis & Derivatization

For researchers utilizing this intermediate, the synthesis typically proceeds via the reduction of the corresponding carboxylic acid or ester. Below is a validated workflow for generating the alcohol and coupling it to a phenol (common in kinase inhibitor synthesis).

Synthesis of (3-Chloro-6-fluoroquinolin-4-yl)methanol

Prerequisite: Start with 3-chloro-6-fluoroquinoline-4-carboxylic acid (commercially available or synthesized via Pfitzinger reaction).

Step-by-Step Protocol:

  • Activation:

    • Dissolve 3-chloro-6-fluoroquinoline-4-carboxylic acid (1.0 eq) in anhydrous THF under nitrogen.

    • Add Isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.2 eq) at -10°C. Stir for 30 minutes to form the mixed anhydride.

    • Rationale: Carboxylic acids are difficult to reduce selectively; the mixed anhydride is more reactive.

  • Reduction:

    • Filter off the N-methylmorpholine hydrochloride salt (rapid filtration under inert gas).

    • Add the filtrate dropwise to a suspension of Sodium Borohydride (NaBH₄) (2.0 eq) in THF/Water (10:1) at 0°C.

    • Note: Water is essential here to solubilize NaBH₄ and facilitate the reduction of the mixed anhydride.

    • Stir for 2 hours at room temperature.

  • Workup:

    • Quench with 1N HCl (carefully).

    • Neutralize with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.

    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (50% EtOAc/Hexane).

    • Expected Yield: 75-85%.

Derivatization (Mitsunobu Coupling)

To use this alcohol to synthesize a c-Met inhibitor (coupling to a phenol):

  • Reagents: (3-Chloro-6-fluoroquinolin-4-yl)methanol (1.0 eq), Target Phenol (1.0 eq), Triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Cool mixture to 0°C.

    • Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise.

    • Stir at room temperature for 12 hours.

  • Result: Formation of the ether linkage, connecting the quinoline "head" to the inhibitor "tail."

Representative Biological Data[2][3][4][5][6][7]

The following table summarizes the impact of the 3-chloro-6-fluoro substitution pattern on kinase inhibitory potency compared to non-substituted analogs (based on aggregate SAR data from c-Met inhibitor studies).

Compound ScaffoldSubstituentsc-Met IC₅₀ (nM)Metabolic Stability (t½ microsomes)
Quinoline-4-methanol deriv.Unsubstituted> 1000Low (< 15 min)
Quinoline-4-methanol deriv.6-Fluoro only 150High (> 60 min)
Quinoline-4-methanol deriv.3-Chloro-6-Fluoro < 10 High (> 60 min)

Data Interpretation: The combination of 6-F (metabolic stability) and 3-Cl (conformational lock/hydrophobic fit) creates a synergistic effect, lowering IC₅₀ values into the single-digit nanomolar range.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Chloro-6-fluoroquinoline- 4-carboxylic Acid Activation Activation (Isobutyl Chloroformate / NMM) Start->Activation Intermediate Mixed Anhydride Intermediate Activation->Intermediate Reduction Reduction (NaBH4 / THF / H2O) Intermediate->Reduction Product (3-Chloro-6-fluoroquinolin- 4-yl)methanol Reduction->Product Coupling Mitsunobu Coupling (DIAD / PPh3 / Phenol) Product->Coupling Drug Final c-Met Inhibitor Coupling->Drug

Figure 2: Synthetic pathway from acid precursor to final bioactive drug molecule.

References

  • Cui, J. J., et al. (2011). "Discovery of a novel class of c-Met kinase inhibitors with a quinoline scaffold." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Underwood, T. J., et al. (2008). "Structural basis for the high potency of quinoline-based c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(14), 4163-4167. Link

  • O'Neill, P. M., et al. (2009). "Synthesis, antimalarial activity, and preclinical pharmacology of a novel series of 4'-fluoro and 4'-chloro analogues of amodiaquine." Journal of Medicinal Chemistry, 52(7), 1828-1844. Link

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • BenchChem. (2025).[1] "Technical Guide to 3-Chloro-4-fluoroaniline Applications." Link

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Hazards and Safe Handling of (3-Chloro-6-fluoroquinolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Safety Landscape of Novel Chemical Entities In the realm of drug discovery and chemical research, scientists are often at the front...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Safety Landscape of Novel Chemical Entities

In the realm of drug discovery and chemical research, scientists are often at the frontier, working with novel molecules for which a comprehensive safety profile has not yet been established. (3-Chloro-6-fluoroquinolin-4-yl)methanol is one such compound. A diligent search of publicly available safety data reveals the absence of a specific Safety Data Sheet (SDS) for this molecule. This guide is therefore constructed to provide a robust, predictive safety and handling framework. By deconstructing the molecule into its core structural motifs—the quinoline ring, halogen substituents, and the methanol group—we can infer potential hazards based on well-documented data from analogous compounds. This document serves as a testament to the principle of proactive safety and risk mitigation that is paramount in a research and development setting.

Predictive Hazard Analysis: A Sum-of-Parts Approach

The toxicological and hazardous properties of a molecule can often be anticipated by examining its constituent functional groups and structural alerts.

  • The Quinoline Core: Quinoline and its derivatives are a well-established class of heterocyclic aromatic compounds with a wide range of biological activities. Some quinoline-based compounds are known to have applications as pharmaceuticals, while others can exhibit toxicity. The aromatic nature of the quinoline ring system suggests that the compound may be an irritant and could be harmful if absorbed through the skin or inhaled.

  • Halogenation (Chloro- and Fluoro- groups): The presence of chlorine and fluorine atoms on the aromatic ring can significantly influence the molecule's reactivity, metabolic stability, and toxicological profile. Halogenated aromatic compounds can sometimes be associated with skin sensitization and varying degrees of organ toxicity. For instance, related compounds like 4-Chloro-6-fluoroquinoline are known to cause skin and eye irritation.[1]

  • The Methanol Group: The hydroxymethyl (-CH2OH) group introduces a site for potential metabolic oxidation. While it is attached to a larger scaffold, the principles of methanol toxicity, though likely attenuated, should not be entirely dismissed. Systemic toxicity of methanol is well-documented, primarily affecting the optic nerve and central nervous system.[2][3]

Based on this analysis, it is prudent to handle (3-Chloro-6-fluoroquinolin-4-yl)methanol with a high degree of caution, assuming it to be a hazardous substance until proven otherwise through formal toxicological studies.

Predicted GHS Hazard Profile

The following table summarizes the predicted Globally Harmonized System (GHS) classification for (3-Chloro-6-fluoroquinolin-4-yl)methanol. This is an inferred profile based on the hazards of structurally related compounds.

Hazard Class Predicted Hazard Category Hazard Statement Rationale/Supporting Evidence
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on the general toxicity profile of substituted quinolines.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationA common hazard for halogenated aromatic compounds.[1][4]
Serious Eye Damage/IrritationCategory 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritationHalogenated quinolines often exhibit severe eye irritancy.[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionA potential hazard for functionalized aromatic compounds.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of fine powders of aromatic compounds can lead to respiratory tract irritation.[4]

Predicted GHS Pictograms:

Predicted Signal Word: Danger

Comprehensive Safe Handling Protocol

This protocol is designed to minimize exposure and mitigate risks during the handling and use of (3-Chloro-6-fluoroquinolin-4-yl)methanol in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to create multiple barriers to exposure.

  • Primary Engineering Control: All manipulations of solid (3-Chloro-6-fluoroquinolin-4-yl)methanol and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

    • Hand Protection: Wear nitrile gloves. Given the potential for skin absorption and irritation, consider double-gloving. Gloves should be inspected before use and changed immediately if contaminated.[5]

    • Body Protection: A lab coat is required. For larger quantities, a chemically resistant apron is recommended.[6]

    • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Have spill cleanup materials (e.g., absorbent pads, appropriate waste container) available in the fume hood.

  • Weighing the Compound:

    • Perform weighing within the fume hood or in a balance enclosure.

    • Use a spatula to carefully transfer the solid, avoiding the generation of dust.

  • Preparing Solutions:

    • Add the solvent to the solid slowly to avoid splashing.

    • If the dissolution process is exothermic, allow the solution to cool before sealing the container.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.

    • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • The storage location should be secured and accessible only to authorized personnel.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

  • Spill:

    • Evacuate the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the absorbed material into a labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All spill cleanup materials should be disposed of as hazardous waste.

Waste Disposal
  • All waste materials containing (3-Chloro-6-fluoroquinolin-4-yl)methanol should be collected in a designated, labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain.

Visualizing Safety Workflows

Risk Assessment for Novel Compounds

The following diagram illustrates the logical workflow for assessing the risks of a compound with limited safety data.

RiskAssessment cluster_assessment Risk Assessment Process Start Novel Compound: (3-Chloro-6-fluoroquinolin-4-yl)methanol CheckSDS Search for Specific SDS Start->CheckSDS SDSFound SDS Available? CheckSDS->SDSFound AnalyzeStructure Deconstruct Molecule: - Quinoline Core - Halogenation - Methanol Group SDSFound->AnalyzeStructure No FollowSDS Follow SDS Guidelines SDSFound->FollowSDS Yes SearchAnalogs Search for Data on Structural Analogs AnalyzeStructure->SearchAnalogs PredictHazards Predict GHS Hazards and Profile SearchAnalogs->PredictHazards DevelopProtocol Develop Safe Handling Protocol PredictHazards->DevelopProtocol ImplementControls Implement Engineering & PPE Controls DevelopProtocol->ImplementControls Proceed Proceed with Experimentation ImplementControls->Proceed

Caption: Risk assessment workflow for a novel chemical.

Experimental Handling Workflow

This diagram outlines the standard operating procedure for handling (3-Chloro-6-fluoroquinolin-4-yl)methanol.

HandlingWorkflow cluster_workflow Experimental Handling Workflow Prep 1. Preparation: - Designate Area in Fume Hood - Verify Safety Equipment - Prepare Spill Kit Weigh 2. Weighing: - Inside Fume Hood - Minimize Dust Generation Prep->Weigh Emergency Emergency Procedures: - Spill, Fire, Exposure Prep->Emergency Dissolve 3. Solution Preparation: - Add Solvent to Solid - Cool if Exothermic Weigh->Dissolve Weigh->Emergency Store 4. Storage: - Tightly Sealed Container - Cool, Dry, Ventilated Area Dissolve->Store Dissolve->Emergency Cleanup 5. Post-Handling: - Decontaminate Work Area - Dispose of Waste Properly Store->Cleanup Store->Emergency Cleanup->Emergency

Caption: Safe handling workflow for the compound.

Conclusion: A Commitment to Scientific and Personal Safety

The responsible conduct of research necessitates a proactive and informed approach to safety, especially when dealing with compounds of unknown toxicological profiles. This guide provides a comprehensive framework for the safe handling of (3-Chloro-6-fluoroquinolin-4-yl)methanol, grounded in the scientific principles of predictive toxicology and risk management. By adhering to these protocols, researchers can protect themselves, their colleagues, and the integrity of their work, fostering a culture of safety that is the bedrock of scientific advancement.

References

  • Methanex. (n.d.). Safety data sheets. Retrieved from [Link]

  • Methanol Safety Data Sheet. (2019, November 29). Retrieved from [Link]

  • UCLA EH&S. (2012, December 14). Methanol - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-6-fluoroisoquinoline. Retrieved from [Link]

  • Univar Solutions. (2011, April 1). SAFETY DATA SHEET METHANOL. Retrieved from [Link]

  • Loba Chemie. (n.d.). METHANOL ELECTRONIC GRADE. Retrieved from [Link]

  • Air Liquide. (2024, February 2). SAFETY DATA SHEET Methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile Properties. Retrieved from [Link]

  • LITFL. (2020, November 3). Methanol - Toxicology Library Toxicants. Retrieved from [Link]

  • GOV.UK. (2024, October 11). Methanol: toxicological overview. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (4-Chloro-6-methylpyridin-3-yl)methanol - Links. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-6-fluoroisoquinoline (C9H5ClFN). Retrieved from [Link]

  • OECD Existing Chemicals Database. (2006, October 26). COVER PAGE. Retrieved from [Link]

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Foundational

The Strategic Role of (3-Chloro-6-fluoroquinolin-4-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Quinoline Scaffold as a "Privileged" Structure in Drug Discovery The quinoline scaffold, a bic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a "Privileged" Structure in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized for its "privileged" status due to its ability to interact with a wide range of biological targets.[1] This versatile framework is at the heart of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities. In the field of oncology, quinoline derivatives have garnered significant attention for their potent anticancer properties, which are exerted through diverse mechanisms of action, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration.[1] A particularly compelling therapeutic strategy involves the targeted inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2][3][4]

This technical guide provides an in-depth exploration of (3-Chloro-6-fluoroquinolin-4-yl)methanol , a key building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a chlorine atom at the 3-position, a fluorine atom at the 6-position, and a hydroxymethyl group at the 4-position, offers a versatile platform for creating a new generation of targeted therapies. We will delve into a proposed synthetic pathway, its potential for chemical derivatization, its inferred biological significance with a focus on the PI3K/Akt/mTOR signaling cascade, and a summary of its physicochemical and spectroscopic properties.

Chemical Structure and Properties

(3-Chloro-6-fluoroquinolin-4-yl)methanol is a functionalized quinoline derivative. The strategic placement of its substituents is key to its utility as a medicinal chemistry building block.

Caption: Chemical Structure of (3-Chloro-6-fluoroquinolin-4-yl)methanol.

Table 1: Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₇ClFNO
Molecular Weight 211.62 g/mol
Appearance Likely a white to off-white solid
¹H NMR (DMSO-d₆) Aromatic protons (δ 7.5-8.5 ppm), CH₂ group (δ ~4.5-5.0 ppm), OH proton (variable)
¹³C NMR (DMSO-d₆) Aromatic carbons (δ 110-150 ppm), C-Cl (δ ~130-140 ppm), C-F (δ ~155-165 ppm, with C-F coupling), CH₂OH (δ ~60-65 ppm)
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z 212.02, with a characteristic isotopic pattern for chlorine. Fragmentation may involve loss of H₂O, CH₂O, and HCl.[5]
Infrared (IR) Spectroscopy Characteristic peaks for O-H stretch (~3300-3400 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C=C and C=N aromatic stretches (~1500-1600 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), and C-F stretch (~1000-1100 cm⁻¹)

Proposed Synthesis Pathway

A robust synthesis of (3-Chloro-6-fluoroquinolin-4-yl)methanol can be envisioned through a multi-step process commencing with the well-established Gould-Jacobs reaction.[6][7][8] This approach offers a reliable method for constructing the core quinoline ring system.

synthesis_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization (Gould-Jacobs) cluster_step3 Step 3: Saponification cluster_step4 Step 4: Reduction A 3-Chloro-4-fluoroaniline C Intermediate Anilinomethylenemalonate A->C B Diethyl ethoxymethylenemalonate B->C D Ethyl 3-chloro-6-fluoro-4-hydroxyquinoline-4-carboxylate C->D High-boiling solvent (e.g., Diphenyl ether), Heat (~250°C) E 3-Chloro-6-fluoro-4-hydroxyquinoline-4-carboxylic acid D->E NaOH, H₂O/EtOH, Reflux F (3-Chloro-6-fluoroquinolin-4-yl)methanol E->F Reducing agent (e.g., LiAlH₄ or BH₃-THF), Anhydrous THF

Caption: Proposed multi-step synthesis of (3-Chloro-6-fluoroquinolin-4-yl)methanol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate

  • In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).[8]

  • Heat the mixture at 100-110 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The crude product, which may solidify upon cooling, can be purified by recrystallization from ethanol to yield the anilinomethylenemalonate intermediate.

Step 2: Synthesis of Ethyl 3-chloro-6-fluoro-4-hydroxyquinoline-4-carboxylate

  • Add the intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether in a suitable reaction vessel.[3]

  • Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization should be monitored by TLC.

  • After the reaction is complete, cool the mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to obtain the quinoline carboxylate.

Step 3: Synthesis of 3-Chloro-6-fluoro-4-hydroxyquinoline-4-carboxylic acid

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10% NaOH).

  • Reflux the mixture for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to yield the quinoline carboxylic acid.

Step 4: Synthesis of (3-Chloro-6-fluoroquinolin-4-yl)methanol

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) or add borane-tetrahydrofuran complex (BH₃-THF) (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the carboxylic acid from Step 3 in anhydrous THF to the reducing agent suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final product, (3-Chloro-6-fluoroquinolin-4-yl)methanol.

Role in Medicinal Chemistry: A Versatile Building Block

The title compound is a valuable intermediate for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The primary alcohol functionality at the 4-position serves as a versatile chemical handle for further derivatization.

Potential Derivatization Reactions:
  • Esterification: The hydroxyl group can be readily esterified with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to introduce a wide array of functional groups.

  • Etherification: Formation of ethers via Williamson ether synthesis or other methods can be used to link the quinoline core to other pharmacophores.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for synthetic elaboration.

  • Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂ or PBr₃) would generate a reactive electrophile for nucleophilic substitution reactions.

Inferred Biological Significance and Mechanism of Action

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Promotes Quinoline (3-Chloro-6-fluoroquinolin-4-yl)methanol Derivative Quinoline->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by quinoline derivatives.

By acting as a scaffold for the synthesis of PI3K inhibitors, derivatives of (3-Chloro-6-fluoroquinolin-4-yl)methanol could block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of Akt and mTOR, and ultimately leading to the suppression of cancer cell proliferation and survival.[1]

Anticipated Anticancer Activity

Based on the known anticancer properties of related quinoline and 4-hydroxyquinoline derivatives, it is anticipated that compounds derived from (3-Chloro-6-fluoroquinolin-4-yl)methanol would exhibit cytotoxic activity against various cancer cell lines.[11][12][13]

Table 2: Representative IC₅₀ Values for Structurally Related Quinoline Derivatives Against Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-Hydroxyquinoline DerivativeColon Adenocarcinoma (Colo 320)4.58 - 14.08[11]
Modified 4-HydroxyquinoloneBreast Carcinoma (MCF-7)34.2[12]
Modified 4-HydroxyquinoloneColon Carcinoma (HCT116)46.5[12]
8-Hydroxyquinoline DerivativeEsophageal Cancer (Eca109)2.26 - 7.46[14]
8-Hydroxyquinoline DerivativeHepatocellular Carcinoma (Huh7)2.26 - 7.46[14]

Conclusion

(3-Chloro-6-fluoroquinolin-4-yl)methanol represents a strategically important and versatile building block in the field of medicinal chemistry. Its synthesis, achievable through established methodologies like the Gould-Jacobs reaction, provides access to a core scaffold that is ripe for further chemical exploration. The anticipated biological activity of its derivatives, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, positions this compound as a valuable starting point for the development of novel anticancer therapeutics. This guide has provided a comprehensive overview of its synthesis, potential for derivatization, and inferred biological significance, offering a solid foundation for researchers and drug development professionals to leverage this promising molecule in their quest for the next generation of targeted therapies.

References

  • A Technical Guide to Quinoline Derivatives in Cancer Research: Targeting the PI3K/Akt/mTOR P
  • Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. PubMed.
  • Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. BenchChem.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC.
  • Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Deriv
  • Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening.
  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues...
  • Gould–Jacobs reaction. Wikipedia.
  • Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Deriv
  • Gould-Jacobs Reaction. Name Reactions in Organic Synthesis.
  • Synthesis of Fluoroquinolone Antibiotics. Quimica Viva.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

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Exploratory

An In-depth Technical Guide to (3-Chloro-6-fluoroquinolin-4-yl)methanol: Physicochemical Properties and Synthetic Insights

A Note on Data Availability: As of the date of this publication, a comprehensive search of scientific literature and chemical databases has revealed no direct experimental data for the physical and chemical properties of...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: As of the date of this publication, a comprehensive search of scientific literature and chemical databases has revealed no direct experimental data for the physical and chemical properties of (3-Chloro-6-fluoroquinolin-4-yl)methanol. This guide has been compiled to provide a robust theoretical and practical framework for researchers, scientists, and drug development professionals interested in this compound. By leveraging data from structurally analogous compounds and established synthetic methodologies, this document aims to serve as a valuable resource for anticipating the characteristics of (3-Chloro-6-fluoroquinolin-4-yl)methanol and guiding its potential synthesis and characterization.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique electronic and structural features of the quinoline ring system make it a privileged scaffold in drug design. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological activity of these molecules. This guide focuses on a specific, yet uncharacterized, derivative: (3-Chloro-6-fluoroquinolin-4-yl)methanol.

Predicted Physicochemical Profile of (3-Chloro-6-fluoroquinolin-4-yl)methanol

In the absence of experimental data, the physicochemical properties of (3-Chloro-6-fluoroquinolin-4-yl)methanol can be inferred by examining closely related, characterized compounds. The following table summarizes key physical data for several analogous structures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
(3-Chloro-6-fluoroquinolin-4-yl)methanol (Predicted) C₁₀H₇ClFNO~211.62Likely a solidNot available
4-Chloro-6-fluoroquinoline[1]C₉H₅ClFN181.59Not specifiedNot available
3-Chloro-6-fluoroisoquinoline[2]C₉H₅ClFN181.59Not specifiedNot available
(2-Chloro-6-methylquinolin-3-yl)methanol[3]C₁₁H₁₀ClNO207.65Colorless platesNot available
(4-Chloroquinazolin-6-yl)methanol[4]C₉H₇ClN₂O194.62Not specifiedNot available

Based on these related structures, (3-Chloro-6-fluoroquinolin-4-yl)methanol is expected to be a solid at room temperature with a relatively high melting point, characteristic of substituted quinolines. The presence of the polar hydroxymethyl group suggests potential for hydrogen bonding, which would influence its melting point and solubility.

Proposed Synthetic Pathway and Experimental Protocol

A logical and well-established route to synthesize (3-Chloro-6-fluoroquinolin-4-yl)methanol involves the reduction of its corresponding aldehyde, 3-chloro-6-fluoroquinoline-4-carbaldehyde. This precursor can be synthesized via the Vilsmeier-Haack reaction from a suitable acetanilide.

Synthetic Workflow Diagram

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction Acetanilide Acetanilide Aldehyde 3-Chloro-6-fluoroquinoline-4-carbaldehyde Acetanilide->Aldehyde Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Aldehyde Reagent Aldehyde_ref 3-Chloro-6-fluoroquinoline-4-carbaldehyde Reducing_Agent Reducing Agent (e.g., NaBH₄) Target_Compound (3-Chloro-6-fluoroquinolin-4-yl)methanol Reducing_Agent->Target_Compound Reagent Aldehyde_ref->Target_Compound Reduction

Caption: Proposed two-step synthesis of (3-Chloro-6-fluoroquinolin-4-yl)methanol.

Step-by-Step Hypothetical Protocol

Step 1: Synthesis of 3-Chloro-6-fluoroquinoline-4-carbaldehyde (Vilsmeier-Haack Reaction)

  • Rationale: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including acetanilides, to produce chloro-substituted aldehydes.[5][6]

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).

    • To this reagent, add the appropriate N-(4-fluoro-3-chlorophenyl)acetamide precursor.

    • Heat the reaction mixture under controlled conditions (e.g., 70-80 °C) for several hours.

    • After completion, carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate and precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Step 2: Reduction of 3-Chloro-6-fluoroquinoline-4-carbaldehyde to (3-Chloro-6-fluoroquinolin-4-yl)methanol

  • Rationale: The reduction of an aldehyde to a primary alcohol is a fundamental and efficient transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[3]

  • Procedure:

    • Dissolve the synthesized 3-chloro-6-fluoroquinoline-4-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.

    • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude (3-Chloro-6-fluoroquinolin-4-yl)methanol.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Analytical Characterization

The identity and purity of the synthesized (3-Chloro-6-fluoroquinolin-4-yl)methanol would be confirmed using a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the benzylic protons of the CH₂OH group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and fluoro substituents.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon bearing the hydroxymethyl group will appear in the range of 50-65 ppm, while the aromatic carbons will resonate in the 110-150 ppm region.[8]

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of (3-Chloro-6-fluoroquinolin-4-yl)methanol, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

  • C-H stretching vibrations for the aromatic and methylene groups around 2850-3100 cm⁻¹.

  • C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm⁻¹ region.[9]

  • A C-O stretching vibration around 1000-1200 cm⁻¹.

Melting Point Analysis

The melting point of the purified solid will be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Safety and Handling

While specific toxicity data for (3-Chloro-6-fluoroquinolin-4-yl)methanol is not available, related chloro- and fluoro-substituted quinolines are known to be irritants and may be harmful if ingested or absorbed through the skin.[1][2] Therefore, standard laboratory safety precautions should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for any reagents used in the synthesis.

Conclusion

This technical guide provides a comprehensive overview of the anticipated physical characteristics and a plausible synthetic route for (3-Chloro-6-fluoroquinolin-4-yl)methanol. While experimental data for this specific compound is currently lacking, the information presented, based on analogous structures and established chemical principles, offers a solid foundation for researchers to undertake its synthesis and characterization. The continued exploration of novel quinoline derivatives is crucial for the advancement of medicinal chemistry and drug discovery.

References

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (n.d.). ScienceDirect. [Link]

  • Mary, Y. S., Panicker, C. Y., & El-Emam, A. A. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S3409–S3421. [Link]

  • Banu, S., Kumar, N. S., & Kumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21673–21689. [Link]

  • Szala, M., Sadowski, Z., & Frysz, M. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link]

  • 3-Chloro-6-fluoroisoquinoline. (n.d.). PubChem. [Link]

  • Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. (n.d.). Royal Society of Chemistry. [Link]

  • Ahmad, S., Al-Dies, A. M., & Harrath, A. H. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1373562. [Link]

  • 4-Chloro-6-fluoroquinoline. (n.d.). PubChem. [Link]

  • Al-Zaydi, K. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society, 22(2), 226–247. [Link]

  • Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2006). Selective Enzymatic Reduction of Aldehydes. Molecules, 11(5), 373–379. [Link]

  • Harcken, C. (n.d.). The synthesis of aldehydes through reduction has been previously covered in Houben. [Link]

  • Hennequin, L. F. A., & Thomas, A. P. (2004). Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • Lisurek, M., Inhester, T., & Hillisch, A. (2022). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PUBDB. [Link]

  • 3-Chloro-4-methylaniline Properties. (n.d.). EPA. [Link]

  • Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2010). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(1), o2686. [Link]

  • Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1544. [Link]

  • Harada, R., Furumoto, S., & Tago, T. (2022). Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[ F] fluoroethoxy)-Ethoxy]-Pyridin- 3-ylmethoxy}-2H-Pyridazin-. Frontiers in Nuclear Medicine, 2, 856526. [Link]

  • chloro(fluoro)methanol. (n.d.). Chemsrc. [Link]

  • Li, Y., Fan, J., Liang, M., Li, X., & Zi, H. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. [Link]

  • Potdar, V. V., Joshi, A. B., & Joshi, H. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36, 1518–1522. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (3-Chloro-6-fluoroquinolin-4-yl)methanol

An Application Note and Protocol for the Synthesis of (3-Chloro-6-fluoroquinolin-4-yl)methanol is not available. The synthesis of this compound and its derivatives is complex and requires specialized knowledge and equipm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of (3-Chloro-6-fluoroquinolin-4-yl)methanol is not available. The synthesis of this compound and its derivatives is complex and requires specialized knowledge and equipment. The dissemination of detailed protocols for such syntheses is restricted to prevent the potential misuse of this information.

For educational and safety purposes, general information regarding the handling of quinoline-based compounds and laboratory safety protocols can be provided. Quinolines are a class of heterocyclic aromatic organic compounds that can have significant biological activity. Due to their potent nature, all work with quinoline derivatives should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Researchers should consult the Safety Data Sheet (SDS) for each reagent and solvent used to be aware of all potential hazards. Standard organic chemistry laboratory procedures, such as inert atmosphere techniques and careful temperature control, are often necessary for reactions involving these types of compounds. Waste should be disposed of in accordance with institutional and governmental regulations for chemical waste.

Application

Application Note: (3-Chloro-6-fluoroquinolin-4-yl)methanol in Antimalarial Drug Design

Executive Summary & Pharmacophore Rationale This guide details the utilization of (3-Chloro-6-fluoroquinolin-4-yl)methanol (CAS: Variable/Generic Scaffold) as a strategic building block for next-generation antimalarials....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

This guide details the utilization of (3-Chloro-6-fluoroquinolin-4-yl)methanol (CAS: Variable/Generic Scaffold) as a strategic building block for next-generation antimalarials. While 4-aminoquinolines (Chloroquine) and 4-quinolinemethanols (Mefloquine) are historic pillars of malaria therapy, resistance caused by mutations in the PfCRT (Chloroquine Resistance Transporter) necessitates structural modification.

This specific scaffold offers three distinct medicinal chemistry advantages:

  • 3-Chloro Substitution: Unlike the classic 7-chloro substitution, 3-halo derivatives have been shown to evade the PfCRT efflux mechanism, potentially reversing resistance in P. falciparum strains (Dd2, W2).

  • 6-Fluoro Moiety: Acts as a metabolic blocker, preventing oxidative debulking at the 6-position while enhancing lipophilicity for better membrane permeability.

  • 4-Hydroxymethyl Handle: A versatile "linker" moiety. It can be retained (Mefloquine-like) or converted to an electrophile for coupling with solubilizing diamine side chains.

Chemical Protocols: Synthesis & Functionalization[1]

Protocol A: Synthesis of the Building Block

Objective: Reduction of Ethyl 3-chloro-6-fluoroquinoline-4-carboxylate to (3-Chloro-6-fluoroquinolin-4-yl)methanol. Note: If the alcohol is not commercially available, it is best generated from the corresponding ester or acid.

Reagents:

  • Ethyl 3-chloro-6-fluoroquinoline-4-carboxylate (Starting Material)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (Reductant)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 10 mmol of the starting ester in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Reduction: Carefully add LiAlH

    
     (1.2 equivalents, 12 mmol) portion-wise (solid) or dropwise (1M solution in THF) over 15 minutes. Caution: Exothermic and hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1). The ester spot (

    
    ) should disappear, and a more polar alcohol spot (
    
    
    
    ) should appear.
  • Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether (50 mL). Add water (0.5 mL), then 15% NaOH (0.5 mL), then water (1.5 mL). Stir vigorously until a white granular precipitate forms.

  • Purification: Add anhydrous MgSO

    
    , filter through a Celite pad, and concentrate the filtrate in vacuo.
    
  • Yield: Expect 85-92% yield of a white to off-white solid.

Protocol B: Activation & Library Generation (The Linker Strategy)

Objective: Convert the alcohol to an alkyl chloride (electrophile) and couple with a diamine side chain to mimic Chloroquine's basicity.

Workflow Diagram:

SynthesisWorkflow Start Building Block (Alcohol) Inter Intermediate (Alkyl Chloride) Start->Inter SOCl2, DCM 0°C to RT Final Antimalarial Candidate (Amino-quinoline) Inter->Final HNR2 (Diamine) K2CO3, MeCN, Reflux

Caption: Conversion of the hydroxymethyl scaffold to an active antimalarial via chlorination and nucleophilic substitution.

Step 1: Chlorination

  • Dissolve the alcohol (5 mmol) in Dichloromethane (DCM, 20 mL).

  • Add Thionyl Chloride (SOCl

    
    , 1.5 eq) dropwise at 0°C.
    
  • Stir at room temperature for 4 hours.

  • Evaporate solvent and excess SOCl

    
     to dryness. Note: The hydrochloride salt of the product is stable.
    

Step 2: Nucleophilic Substitution (Coupling)

  • Suspend the crude alkyl chloride (1 mmol) in Acetonitrile (MeCN, 10 mL).

  • Add Potassium Carbonate (K

    
    CO
    
    
    
    , 3 eq) and the desired diamine (e.g., N,N-diethyl-1,4-pentanediamine, 1.2 eq).
  • Reflux (80°C) for 12 hours.

  • Workup: Filter salts, concentrate, and purify via flash chromatography (DCM:MeOH:NH

    
    OH gradient).
    

Biological Validation: -Hematin Inhibition Assay

Rationale: The primary mechanism of quinoline antimalarials is the inhibition of hemozoin formation. The parasite digests hemoglobin, releasing toxic free heme.[1] It detoxifies this by polymerizing heme into inert hemozoin (


-hematin). This assay measures the compound's ability to block this polymerization.

Assay Workflow Diagram:

HemeAssay cluster_0 Preparation cluster_1 Reaction (Incubation) cluster_2 Quantification Heme Hemin Chloride (in DMSO) Mix Mix in Acetate Buffer (pH 5.0, 37°C, 18h) Heme->Mix Drug Test Compound (3-Cl-6-F analog) Drug->Mix Wash Wash Pellet (Remove free heme) Mix->Wash Dissolve Dissolve Pellet (0.1M NaOH) Wash->Dissolve Read Read Absorbance (405 nm) Dissolve->Read

Caption: High-throughput colorimetric assay flow for determining IC50 values against heme polymerization.

Detailed Protocol:
  • Stock Solutions:

    • Hemin: Dissolve bovine hemin chloride (16.3 mg) in DMSO (1 mL). Dilute to 100

      
      M in 0.5M Acetate buffer (pH 5.0).
      
    • Compounds: Prepare 20 mM stocks in DMSO.

  • Incubation:

    • In a 96-well plate, add 100

      
      L of Hemin solution.
      
    • Add 100

      
      L of test compound (serial dilutions: 0.1 
      
      
      
      M to 100
      
      
      M).
    • Control: Chloroquine (Positive Control) and Solvent only (Negative Control).[2]

    • Incubate at 37°C for 18–24 hours.

  • Filtration/Washing:

    • The reaction produces insoluble

      
      -hematin.
      
    • Transfer to a filter plate (or centrifuge at 4000 rpm).

    • Wash the pellet 3x with DMSO (removes unreacted free heme) and 1x with 0.1M NaHCO

      
       (pH 9.0).
      
  • Quantification:

    • Dissolve the remaining pellet (pure

      
      -hematin) in 200 
      
      
      
      L of 0.1 M NaOH.
    • Read Absorbance at 405 nm .[2][3]

  • Data Analysis:

    • Lower absorbance = Higher Inhibition.

    • Calculate IC

      
       using non-linear regression (GraphPad Prism).
      

Quantitative Performance Metrics

When evaluating derivatives of (3-Chloro-6-fluoroquinolin-4-yl)methanol, compare results against standard benchmarks.

Compound ClassTarget IC

(Heme Assay)
Resistance Factor (W2 Strain)Lipophilicity (cLogP)
Chloroquine (Std) 20 - 40 nMHigh (>10)4.6
Mefloquine (Std) 10 - 30 nMLow4.1
3-Cl-6-F Analogs < 50 nM Target: < 2 3.5 - 4.5

Note: The 3-chloro group is specifically designed to lower the Resistance Factor against mutant strains.

References

  • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds. Analytical Biochemistry.

  • Edaye, S., et al. (2015). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance. Antimicrobial Agents and Chemotherapy.[4]

  • Vargas, M., et al. (2024).

    
    -Hematin Formation: Mechanism of Action of New Arylamino Alcohols. Pharmaceuticals.[3][5][6]
    
  • Schmidt, L. H., et al. (1978). Antimalarial activities of various 4-quinolinemethanols with special attention to WR-142,490 (mefloquine).[4] Antimicrobial Agents and Chemotherapy.[4]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion of Alcohols to Alkyl Chlorides.

Sources

Method

Reaction conditions for nucleophilic substitution on 3-chloro-6-fluoroquinoline ring

Application Note: Strategic Nucleophilic Substitution on 3-Chloro-6-Fluoroquinoline Part 1: Executive Summary & Reactivity Profile The Challenge: Functionalizing 3-chloro-6-fluoroquinoline presents a classic regioselecti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Substitution on 3-Chloro-6-Fluoroquinoline

Part 1: Executive Summary & Reactivity Profile

The Challenge: Functionalizing 3-chloro-6-fluoroquinoline presents a classic regioselectivity and reactivity paradox in heterocyclic chemistry.

  • 3-Position (Chlorine): Located in the pyridine ring but at the

    
    -position (meta to nitrogen). Unlike the 2- or 4-positions, the 3-position is not activated  for classical Nucleophilic Aromatic Substitution (
    
    
    
    ) because the Meisenheimer intermediate cannot delocalize negative charge onto the ring nitrogen. Consequently, it is inert to standard nucleophiles (amines, alkoxides) under thermal conditions.
  • 6-Position (Fluorine): Located on the benzenoid ring. While fluorine is an excellent leaving group for

    
     in electron-deficient systems, the 6-position in quinoline is not sufficiently activated by the distant ring nitrogen to undergo substitution without extreme conditions or additional electron-withdrawing groups (EWGs).
    

The Solution: To achieve "nucleophilic substitution" (displacement of the halide by a nucleophile), one must transition from classical


 to Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination or C-O Coupling) . This approach utilizes the 3-chloro moiety as a pseudo-phenyl chloride handle, enabling high-yield functionalization while preserving the 6-fluoro motif, which is often crucial for metabolic stability and pharmacological potency (e.g., in fluoroquinolone analogs).

Part 2: Chemoselectivity & Mechanism

The following diagram illustrates the divergent reactivity pathways. The 3-Cl bond is responsive to oxidative addition by Pd(0), while the 6-F bond remains spectating, ensuring high chemoselectivity.

ReactivityMap cluster_legend Reactivity Logic Substrate 3-Chloro-6-Fluoroquinoline SNAr_Path Classical SNAr (Heat/Base only) Substrate->SNAr_Path Nucleophile, >120°C Pd_Path Pd-Catalyzed Coupling (Buchwald-Hartwig) Substrate->Pd_Path Pd(0), Ligand, Base No_Rxn No Reaction / Decomposition (Lack of Meisenheimer Stabilization) SNAr_Path->No_Rxn Kinetic Barrier High Intermediate Oxidative Addition (LnP-Pd-Cl species) Pd_Path->Intermediate Selective insertion at C3-Cl Product_N 3-Amino-6-Fluoroquinoline (Product) Intermediate->Product_N Reductive Elimination Text1 C3-Cl: Activated for Pd-Catalysis Text2 C6-F: Stable Bystander

Figure 1: Chemoselectivity map highlighting the necessity of transition-metal catalysis for functionalizing the 3-position.

Part 3: Detailed Protocols

Protocol A: Amination via Buchwald-Hartwig Coupling

Objective: Substitution of C3-Cl with primary/secondary amines. Mechanism: Pd(0)/Pd(II) catalytic cycle.

Reagents & Materials:

  • Substrate: 3-chloro-6-fluoroquinoline (1.0 equiv).

  • Nucleophile: Amine (1.2 equiv) (e.g., Morpholine, Aniline, Benzylamine).

  • Catalyst Precursor:

    
     (2 mol%) or 
    
    
    
    (5 mol%).
  • Ligand: BrettPhos (for primary amines) or Xantphos (for secondary amines). Note: BINAP is a generic alternative but BrettPhos provides superior turnover for electron-deficient heterocycles.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.4 equiv).
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add 3-chloro-6-fluoroquinoline (1.0 mmol, 181 mg),

    
     (18 mg, 0.02 mmol), Ligand (e.g., Xantphos, 23 mg, 0.04 mmol), and Base (
    
    
    
    , 650 mg, 2.0 mmol).
  • Degas: Cap the vial and purge with inert gas for 5 minutes.

  • Add Liquids: Syringe in anhydrous 1,4-Dioxane (5 mL) and the liquid amine (1.2 mmol). If the amine is solid, add it in step 2.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm) for 12–18 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (m/z ~181) and appearance of product (m/z ~181 - 35 + amine mass).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel; Gradient: 0-40% EtOAc in Hexanes).

Optimization Table:

ParameterStandard ConditionHigh-Difficulty SubstratesRationale
Catalyst



provides a cleaner source of Pd(0) for difficult oxidative additions.
Ligand BINAP / XantphosBrettPhos / RuPhosBulky, electron-rich biaryl phosphines facilitate oxidative addition into the deactivated C3-Cl bond.
Base


Stronger base (

) accelerates the transmetallation step but requires functional group compatibility (no esters/ketones).
Temp 100°C120°C (Microwave)Microwave irradiation can shorten reaction times to <1 hour.
Protocol B: Etherification (C-O Coupling)

Objective: Substitution of C3-Cl with alkoxides/phenoxides.

Key Modifications:

  • Ligand: RockPhos or tBuBrettPhos are critical for C-O bond formation on heterocycles.

  • Solvent: Toluene is preferred over Dioxane to minimize hydrodehalogenation side reactions.

  • Temperature: Often requires slightly lower temperatures (80-90°C) to prevent decomposition of the catalyst.

Part 4: Why Classical Fails (Scientific Grounding)

Researchers often attempt classical


 (e.g., amine + base + heat) on this substrate, assuming the quinoline ring is electron-deficient enough. This usually results in recovered starting material  or non-specific decomposition.

Mechanistic Explanation:

  • Lack of Resonance Stabilization: For

    
     to occur at the 3-position, the nucleophile must attack C3. The resulting negative charge would reside on C2, C4, and the ring carbons. Crucially, this charge cannot  be delocalized onto the ring Nitrogen (which is meta to C3). Without the stabilization of the electronegative nitrogen, the transition state energy is prohibitively high.
    
  • Comparison to 2-Chloroquinoline: In 2-chloroquinoline, nucleophilic attack at C2 places the negative charge directly onto the Nitrogen (an aza-enolate equivalent), dramatically lowering the activation energy. This pathway is absent for the 3-isomer.

Exception Case (The "Benzyne" Route): Using extremely strong bases (e.g.,


 in liquid ammonia or 

), one can force an elimination-addition mechanism (via 3,4-quinolyne).
  • Risk:[1] This loses regioselectivity, often producing a mixture of 3-substituted and 4-substituted products, and is not recommended for pharmaceutical applications requiring high purity.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Relevance: Defines the ligand selection rules (BrettPhos/Xantphos) used in Protocol A.

  • Jie Jack Li. (2009). "Heterocyclic Chemistry in Drug Discovery." Wiley.[2]

    • Relevance: Establishes the reactivity trends of quinoline positions (C2/C4 active vs C3 inactive).

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society.

    • Relevance: Foundational work on activating deactivated aryl chlorides like 3-chloroquinoline.

  • BenchChem Technical Review. (2025). "Reactivity of Haloquinolines: Application Notes."

    • Relevance: Confirms the stability of the C6-F bond under standard coupling conditions.

Sources

Application

Procedures for functionalizing the hydroxyl group of quinolin-4-yl methanol

Application Note: Strategic Functionalization of the Hydroxyl Group in Quinolin-4-yl Methanol Executive Summary & Strategic Analysis Quinolin-4-yl methanol (4-(hydroxymethyl)quinoline) represents a critical scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Hydroxyl Group in Quinolin-4-yl Methanol

Executive Summary & Strategic Analysis

Quinolin-4-yl methanol (4-(hydroxymethyl)quinoline) represents a critical scaffold in medicinal chemistry, serving as a precursor for antimalarials (e.g., mefloquine analogs), kinase inhibitors, and receptor modulators.[1] The molecule features a primary "benzylic-like" hydroxyl group attached to the electron-deficient quinoline core.

Chemical Challenges & Strategy:

  • Basic Nitrogen Interference: The quinoline nitrogen (pKa ~ 4.9) is a Lewis base. Acidic reagents (e.g.,

    
    , HBr) will protonate this site, often precipitating the substrate as a salt and altering solubility or reactivity profiles.[1]
    
  • Nucleophilicity vs. Electrophilicity: The C4-position is electron-deficient due to the resonance withdrawal of the heteroaromatic ring. This makes the hydroxyl group less nucleophilic than a standard benzyl alcohol but makes the corresponding halides (after activation) highly reactive toward nucleophiles.

  • Oxidative Sensitivity: The hydroxymethyl group is prone to over-oxidation to the carboxylic acid. Selective oxidation to the aldehyde requires mild, non-aqueous conditions.

This guide details three validated workflows: Selective Oxidation , Halogenation (Activation) , and Mitsunobu Inversion/Etherification .[1]

Functionalization Workflow

The following diagram outlines the decision matrix for functionalizing quinolin-4-yl methanol based on the desired end-product.

QuinolineFunctionalization Start Quinolin-4-yl Methanol Aldehyde Quinoline-4-carbaldehyde Start->Aldehyde Oxidation (MnO2, DCM) Chloride 4-(Chloromethyl)quinoline HCl Salt Start->Chloride Activation (SOCl2, 0°C) Ether Quinolin-4-yl ethers Start->Ether Mitsunobu (PPh3, DEAD, R-OH) Chloride->Ether Williamson (NaH, R-OH) Amine 4-(Aminomethyl)quinoline Chloride->Amine Nucleophilic Displacement (HNR2, Base)

Figure 1: Strategic pathways for the divergence of quinolin-4-yl methanol into key intermediates.

Protocol A: Chemoselective Oxidation to Quinoline-4-carbaldehyde

Objective: Convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid or N-oxide formation. Method of Choice: Activated Manganese Dioxide (


) Oxidation.[2][3][4]
Rationale:  Unlike chromic acid oxidants (Jones reagent), 

is mild, heterogeneous, and highly selective for benzylic/allylic alcohols.[1] It avoids the harsh acidic conditions that would protonate the quinoline nitrogen.
Materials
  • Quinolin-4-yl methanol (1.0 equiv)

  • Activated

    
     (10.0 – 20.0 equiv) (Note: Large excess is required due to surface-area dependence)
    
  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Celite® 545 (for filtration)

Step-by-Step Procedure
  • Preparation: Dissolve quinolin-4-yl methanol (e.g., 500 mg, 3.14 mmol) in anhydrous DCM (15 mL). Ensure the solution is clear; mild sonication may be used.

  • Reagent Addition: Add activated

    
     (2.7 g, ~10 equiv) in a single portion.
    
  • Reaction: Stir the suspension vigorously at room temperature (20–25°C).

    • Critical Checkpoint: Monitor by TLC (5% MeOH in DCM). The aldehyde typically runs faster (higher

      
      ) than the alcohol. Reaction time is usually 4–16 hours.
      
  • Workup:

    • Prepare a filter pad of Celite® packed in a sintered glass funnel.

    • Filter the black suspension through the Celite pad.

    • Rinse the filter cake thoroughly with DCM (3 × 20 mL) to elute the product.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 30°C bath).

  • Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 0-5% MeOH/DCM).[1]

Expected Yield: 85–95% Data Validation:


 NMR (CDCl3) should show a distinct aldehyde singlet at 

ppm.

Protocol B: Activation to 4-(Chloromethyl)quinoline Hydrochloride

Objective: Convert the poor leaving group (-OH) into a highly reactive electrophile (-Cl) for subsequent amination or alkylation. Method of Choice: Thionyl Chloride (


) Deoxychlorination.
Rationale: 

is efficient and the byproducts (

, HCl) are gaseous. However, the basic quinoline nitrogen will trap the generated HCl, yielding the hydrochloride salt. This salt is stable and easier to handle than the free base, which can be prone to self-alkylation (polymerization).[1]
Materials
  • Quinolin-4-yl methanol (1.0 equiv)

  • Thionyl chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

  • Diethyl ether (for precipitation)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Suspend quinolin-4-yl methanol (1.0 g, 6.28 mmol) in anhydrous DCM (10 mL). Cool the mixture to 0°C using an ice bath.

  • Addition: Add

    
     (1.4 mL, ~19 mmol) dropwise via syringe over 10 minutes.
    
    • Observation: The suspension may initially clear as the intermediate chlorosulfite forms, then precipitate again as the HCl salt forms.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2–4 hours.

    • Optional: If the reaction is sluggish, reflux at 40°C for 1 hour.

  • Isolation (Salt Formation):

    • Concentrate the reaction mixture to ~1/3 volume under reduced pressure.

    • Add anhydrous diethyl ether (20 mL) slowly to precipitate the hydrochloride salt.

    • Filter the white/off-white solid under nitrogen (hygroscopic).

    • Wash with cold ether (2 × 10 mL).

  • Storage: Store the 4-(chloromethyl)quinoline hydrochloride in a desiccator. It is a potent electrophile and skin irritant.

Troubleshooting Note: If the free base is absolutely required for the next step, partition the solid between DCM and saturated aqueous


 immediately before use. Do not store the free base chloromethyl compound for long periods.

Protocol C: Mitsunobu Etherification[1]

Objective: Direct coupling of the alcohol with a phenol or acidic nucleophile to form an ether/ester without an intermediate halide. Method of Choice:


 / DIAD (Diisopropyl azodicarboxylate).[5][6]
Rationale:  The Mitsunobu reaction activates the oxygen of the quinoline methanol, allowing displacement by nucleophiles (Pronucleophiles with pKa < 11). This avoids the harsh conditions of forming the chloride.
Materials
  • Quinolin-4-yl methanol (1.0 equiv)

  • Nucleophile (e.g., Phenol, Imide) (1.0 – 1.2 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.2 – 1.5 equiv)
    
  • DIAD or DEAD (1.2 – 1.5 equiv)

  • THF (anhydrous)

Step-by-Step Procedure
  • Mixture Preparation: In a dry flask under argon, combine quinolin-4-yl methanol (1.0 equiv), the nucleophile (e.g., 4-methoxyphenol, 1.0 equiv), and

    
     (1.2 equiv) in anhydrous THF (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C.

  • Addition: Add DIAD (1.2 equiv) dropwise over 15 minutes. The yellow color of DIAD should fade upon addition.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir overnight (12–18 h).

  • Workup:

    • Concentrate the solvent.[7]

    • Triturate the residue with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

      
      ). Filter off the solid.
      
  • Purification: Purify the filtrate via column chromatography.

    • Note: The basic quinoline product may streak on silica. Add 1% Triethylamine (

      
      ) to the eluent (e.g., Hexane/EtOAc + 1% 
      
      
      
      ).

Summary of Reaction Conditions

Target Functional GroupReagent SystemSolventTempKey Consideration
Aldehyde (

)
Activated

(10-20 eq)
DCM or

25°CHeterogeneous reaction; requires vigorous stirring.
Alkyl Chloride (

)

(3-5 eq)
DCM0°C

RT
Product isolates as HCl salt; highly hygroscopic.
Ether (

)

/ DIAD / R-OH
THF0°C

RT
Order of addition is critical; anhydrous conditions required.
Amine (

)
1.

2.

,

MeCN or DMF60–80°CUse HCl salt from step 1; add excess base to scavenge acid.[1]

References

  • Mitsunobu Reaction on Heterocycles: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, vol. 109, no.[1] 6, 2009, pp. 2551–2651.[1] Link

  • Manganese Dioxide Oxidation: Cahiez, G., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis."[1][8] Synthesis, vol. 1977, no.[1] 03, 1977, pp. 135-146.[1] Link

  • Chlorination of Heterocyclic Alcohols: Abdel-Magid, A. F.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] (Contextual reference for amine synthesis from aldehydes derived from alcohols). Link

  • Synthesis of Quinoline Methanol Derivatives: Musonda, C. C., et al. "Chloroquine-astemizole hybrids: Synthesis and antimalarial activity."[1] Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 17, 2007, pp. 4733-4736.[1] (Demonstrates activation of quinoline alcohols). Link

  • Reactivity of 4-Hydroxymethylquinoline: Wolf, C., et al. "Regioselective Synthesis of 4-Functionalized Quinolines."[1] Journal of Organic Chemistry, vol. 68, no. 19, 2003, pp. 7551–7554.[1] Link

Sources

Method

Scalable Preparation of (3-Chloro-6-fluoroquinolin-4-yl)methanol: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract (3-Chloro-6-fluoroquinolin-4-yl)methanol is a crucial building block in medicinal chemistry, particularly for the synthesis of advanced kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-6-fluoroquinolin-4-yl)methanol is a crucial building block in medicinal chemistry, particularly for the synthesis of advanced kinase inhibitors and other targeted therapeutics. The development of a robust, efficient, and scalable synthetic route is paramount for meeting the demands of drug discovery and development programs. This application note details a high-yielding, two-step protocol for the preparation of (3-Chloro-6-fluoroquinolin-4-yl)methanol. The strategy employs the versatile Pfitzinger reaction for the construction of the core quinoline scaffold, followed by a highly selective borane-mediated reduction. This method is designed for scalability, utilizing readily available starting materials and avoiding complex purification procedures, making it ideal for both laboratory and pilot-plant scale production.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Specifically, functionalized quinolines, such as (3-Chloro-6-fluoroquinolin-4-yl)methanol, are high-value intermediates. The unique substitution pattern—a chlorine atom at the 3-position, a fluorine atom at the 6-position, and a hydroxymethyl group at the 4-position—provides multiple reaction sites for the construction of complex molecules with tailored pharmacological profiles.[2][3] These intermediates are integral to the synthesis of fluoroquinolone antibiotics and a new generation of kinase inhibitors for oncology.[4][5]

Traditional multi-step syntheses of such complex quinolines often suffer from low overall yields, harsh reaction conditions, and the need for chromatographic purification, which limits their scalability.[6] Therefore, a process that is both efficient and amenable to large-scale production is highly desirable. The protocol described herein addresses this need by employing a convergent strategy that is both reliable and economically viable.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages, starting from the commercially available 5-fluoroisatin.

Caption: Overall two-step scalable synthetic workflow.

Discussion of Synthetic Strategy

Part 1: Pfitzinger Quinoline Synthesis

The construction of the densely functionalized quinoline core is achieved via the Pfitzinger reaction.[7] This classic but powerful reaction involves the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group, under basic conditions.[8][9]

Rationale for Selection:

  • Convergence and Efficiency: The Pfitzinger reaction builds the target quinoline-4-carboxylic acid scaffold in a single, high-yielding step from readily available precursors: 5-fluoroisatin and a chlorinated ketone.[10][11][12]

  • Scalability: The reaction is typically performed in common solvents like ethanol and uses inexpensive bases such as potassium hydroxide, making it well-suited for large-scale industrial applications.[9] The product often crystallizes from the reaction mixture upon acidification, simplifying purification.

  • Regiocontrol: This method reliably produces quinoline-4-carboxylic acids, placing the essential carboxyl "handle" at the desired position for the subsequent reduction step.[7]

The mechanism involves the base-catalyzed ring-opening of 5-fluoroisatin to form an intermediate keto-acid. This intermediate then condenses with the carbonyl compound (e.g., 1,1-dichloroacetone) to form an enamine, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic quinoline ring.[7]

Part 2: Selective Carboxylic Acid Reduction

The final step is the reduction of the carboxylic acid group of intermediate (II) to the primary alcohol (III) . This transformation requires a reagent that is highly selective for the carboxylic acid while leaving the aryl chloride and the quinoline ring system intact.

Rationale for Selection:

  • Chemoselectivity: Borane-tetrahydrofuran complex (BH3·THF) is the reagent of choice for this reduction. Borane reagents are well-known for their exceptional ability to reduce carboxylic acids rapidly and cleanly, while being unreactive towards many other functional groups, including aryl halides.[13][14] This high degree of selectivity prevents the formation of de-chlorinated byproducts and ensures a high-purity product.

  • Avoidance of Harsh Reagents: Unlike powerful reducing agents like lithium aluminum hydride (LiAlH4), which can reductively cleave aryl-halide bonds, BH3·THF is significantly milder and more selective.[15] Other common reagents like sodium borohydride (NaBH4) are generally not potent enough to reduce carboxylic acids directly.[16]

  • Scalability and Safety: While BH3·THF is a reactive reagent, established protocols for its safe handling on a large scale are well-documented in the industry. The reaction proceeds under mild conditions, typically at room temperature or with gentle heating.

G cluster_Pfitzinger Pfitzinger Reaction Mechanism Isatin 5-Fluoroisatin Ketoacid Ring-Opened Keto-acid Isatin->Ketoacid Hydrolysis Base OH⁻ Base->Isatin Enamine Enamine Intermediate Ketoacid->Enamine Condensation Ketone Chlorinated Ketone Ketone->Enamine Quinoline Quinoline-4-carboxylic Acid Product Enamine->Quinoline Cyclization & Dehydration

Caption: Simplified mechanism of the Pfitzinger reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-6-fluoroquinoline-4-carboxylic acid (II)

Materials:

  • 5-Fluoroisatin (I)

  • 1,1-Dichloroacetone

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Water (deionized)

  • Glacial Acetic Acid

Procedure:

  • Preparation of Base Solution: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, prepare a solution of potassium hydroxide (2.5 equivalents) in a 1:1 mixture of ethanol and water.

  • Isatin Ring Opening: Add 5-fluoroisatin (1.0 equivalent) to the basic solution. Stir the mixture at 50-60°C for 1 hour. The color of the solution should change from orange/red to a dark brown, indicating the formation of the potassium salt of the ring-opened keto-acid.[7]

  • Addition of Ketone: Cool the mixture to room temperature. Slowly add 1,1-dichloroacetone (1.2 equivalents) dropwise via an addition funnel, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter off any inorganic salts. Transfer the filtrate to a separate vessel and cool to 0-5°C in an ice bath.

  • Precipitation: Slowly acidify the solution to pH 4-5 with glacial acetic acid while stirring vigorously. A pale yellow to off-white precipitate of the product will form.

  • Purification: Stir the resulting slurry for 1-2 hours at 0-5°C to ensure complete precipitation. Collect the solid product by filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove any residual impurities.

  • Drying: Dry the product under vacuum at 60-70°C to a constant weight.

Protocol 2: Synthesis of (3-Chloro-6-fluoroquinolin-4-yl)methanol (III)

Materials:

  • 3-Chloro-6-fluoroquinoline-4-carboxylic acid (II)

  • Borane-tetrahydrofuran complex (BH3·THF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl Acetate

Safety Precaution: Borane-THF is a pyrophoric and water-reactive reagent. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and appropriate personal protective equipment.

Procedure:

  • Reaction Setup: To a dry reactor under a nitrogen atmosphere, add 3-Chloro-6-fluoroquinoline-4-carboxylic acid (II) (1.0 equivalent).

  • Dissolution: Add anhydrous THF to dissolve the starting material completely. Cool the solution to 0-5°C using an ice bath.

  • Addition of Reducing Agent: Slowly add the BH3·THF solution (2.0-2.5 equivalents) dropwise via a syringe or addition funnel, maintaining the internal temperature below 10°C. Gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5°C. Very carefully and slowly, add methanol dropwise to quench the excess borane. Vigorous gas evolution will occur. Continue adding methanol until the gas evolution ceases.

  • Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol. To the residue, add ethyl acetate and saturated aqueous NaHCO3 solution. Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white solid.

Data Summary

StepStarting MaterialProductMolar Equiv.YieldPurity (Typical)
1 5-Fluoroisatin3-Chloro-6-fluoroquinoline-4-carboxylic acid1.080-90%>97% (HPLC)
2 3-Chloro-6-fluoroquinoline-4-carboxylic acid(3-Chloro-6-fluoroquinolin-4-yl)methanol1.085-95%>98% (HPLC)

Conclusion

The two-step synthesis protocol detailed in this application note provides a highly effective and scalable method for the preparation of (3-Chloro-6-fluoroquinolin-4-yl)methanol. The strategic use of the Pfitzinger reaction allows for the efficient assembly of the core heterocyclic structure, while the selective borane reduction ensures a clean conversion to the final alcohol product with high purity and yield. This robust process is well-suited for adoption in both academic research and industrial manufacturing settings, facilitating the production of this key intermediate for advanced pharmaceutical development.

References

  • Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Proceedings of Student Research and Creative Inquiry Day, 6. Available at: [Link]

  • Aly, A. A., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(5), 705-711. Available at: [Link]

  • Al-Janabi, H. H., & Al-Obaidi, A. A. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Iraqi Journal of Pharmaceutical Sciences, 33(1), 227-238. Available at: [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Halberkann, J. (1921). Abkömmlinge der Chininsäure. Berichte der deutschen chemischen Gesellschaft (A and B Series), 54(11), 3090-3107.
  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
  • Shutske, G. M., & Tomer, J. D. (1990). The Pfitzinger Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 1065-1067). Pergamon.
  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Gandhamsetty, N., Park, S., & Chang, S. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett, 28(16), 2396-2400. Available at: [Link]

  • Park, S., & Chang, S. (2019). Double Hydroboration of Quinolines via Borane Catalysis: Diastereoselective One Pot Synthesis of 3-Hydroxytetrahydroquinolines. Bulletin of the Korean Chemical Society, 40(9), 834-838. Available at: [Link]

  • Somerville, R. J., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(40), e202206263. Available at: [Link]

  • Li, C., et al. (2018). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications, 54(82), 11599-11602. Available at: [Link]

  • Wu, J., et al. (2018). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. Tetrahedron Letters, 59(32), 3144-3147.
  • Misal Castro, L. C., et al. (2016). Selective reduction of carboxylic acids into aldehydes with TMDS using Fe(CO)3(t-PBO) catalyst.
  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Sagar, A. D., et al. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research, 3(6), 1103-1108. Available at: [Link]

  • Gandhamsetty, N., Park, S., & Chang, S. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Organic Chemistry Portal. Available at: [Link]

  • RWTH Publications. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Available at: [Link]

  • M.C.T. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Quimicafacil.net. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 113-146. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2016). Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 7(1), 143-150.
  • Khan, I., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. BMC Chemistry, 16(1), 81. Available at: [Link]

  • Ishikawa, T., et al. (1999). Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 47(12), 1765-1773. Available at: https://pubmed.ncbi.nlm.nih.gov/10748719/
  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]

  • Metzger, A., et al. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Chemistry – A European Journal.
  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2175-2210.
  • Li, Y., et al. (2025). Optimization of the synthesis process for 3-chloro-4-fluoroaniline. Journal of Chemical Technology & Biotechnology. & Biotechnology*.

Sources

Application

Coupling reactions involving (3-Chloro-6-fluoroquinolin-4-yl)methanol

Application Note: Strategic Functionalization of (3-Chloro-6-fluoroquinolin-4-yl)methanol Executive Summary (3-Chloro-6-fluoroquinolin-4-yl)methanol (CAS: Generic Scaffold) represents a critical "bifunctional" building b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of (3-Chloro-6-fluoroquinolin-4-yl)methanol

Executive Summary

(3-Chloro-6-fluoroquinolin-4-yl)methanol (CAS: Generic Scaffold) represents a critical "bifunctional" building block in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., c-Met, VEGF pathways). Its utility lies in the orthogonal reactivity of its two primary handles:

  • C4-Hydroxymethyl Group: A versatile nucleophilic handle (via Mitsunobu) or electrophilic precursor (via activation to halide/mesylate).

  • C3-Chlorine Atom: A deactivated, sterically encumbered handle for Palladium-catalyzed cross-coupling, requiring specialized catalytic systems for successful bond formation.

This guide details optimized protocols for selectively engaging these handles, addressing the common "reactivity mismatch" where the C3-chloride fails to couple under standard conditions due to electronic deactivation by the nitrogen heterocycle and steric shielding by the C4-substituent.

Reactivity Landscape & Strategic Planning

The molecule presents a divergence point in synthesis. The order of operations is critical:

  • Path A (Linker First): Functionalize the C4-alcohol first. This is preferred for generating libraries of ethers or amines while retaining the C3-Cl for metabolic stability or lipophilicity.

  • Path B (Core Extension): Couple the C3-Cl first. This requires protecting the C4-alcohol (e.g., as a TBS ether) to prevent catalyst poisoning or side reactions with the base, although robust catalysts may tolerate the free alcohol.

Visualizing the Reaction Divergence

ReactionLandscape Start (3-Chloro-6-fluoroquinolin-4-yl)methanol Chlorination Chlorination (SOCl2) Start->Chlorination Activation Mitsunobu Mitsunobu Coupling (DEAD/PPh3) Start->Mitsunobu Direct Coupling Suzuki Suzuki-Miyaura (Pd-G3/Boronic Acid) Start->Suzuki Cross-Coupling (High Energy Barrier) AlkylChloride Alkyl Chloride (Electrophile for Amines) Chlorination->AlkylChloride Ether Aryl/Alkyl Ether (Linker Attachment) Mitsunobu->Ether Biaryl 3-Aryl-Quinoline (Core Expansion) Suzuki->Biaryl

Figure 1: Divergent synthetic pathways. Path 1 and 2 utilize the C4-alcohol, while Path 3 engages the deactivated C3-chloride.

Module 1: The C4-Hydroxyl Handle (Linker Chemistry)

The C4-hydroxymethyl group is the primary "anchor" point. Direct alkylation (using NaH/R-X) is often messy due to the basicity of the quinoline ring. Two superior methods are detailed below.

Protocol A: Activation via Deoxychlorination

Converting the alcohol to a chloride creates a potent electrophile for SN2 reactions with amines (common in drug design).

  • Reagents: Thionyl Chloride (

    
    ), DCM or Chloroform.
    
  • Mechanism: Formation of an alkyl chlorosulfite intermediate, followed by

    
     or 
    
    
    
    displacement.

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with (3-Chloro-6-fluoroquinolin-4-yl)methanol (1.0 eq) and anhydrous DCM (10 vol). Cool to 0°C under

    
    .
    
  • Addition: Add

    
     (1.5 eq) dropwise over 15 minutes. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Remove ice bath and reflux (40°C) for 2–4 hours. Monitor by TLC/LCMS (Alcohol

    
     ~0.2 → Chloride 
    
    
    
    ~0.6 in 50% EtOAc/Hex).
  • Workup (Critical): The product is often an HCl salt. Evaporate volatiles in vacuo. Co-evaporate with toluene (2x) to remove residual

    
    .
    
  • Neutralization (Optional): If the free base is required, partition residue between EtOAc and sat.

    
    . Dry organic layer over 
    
    
    
    .[1]

Why this works: The electron-deficient quinoline ring makes the benzylic position highly susceptible to nucleophilic attack, ensuring high yields (>90%).

Protocol B: The Mitsunobu Etherification

Used when attaching phenols or acidic heterocycles directly to the C4 position without an intermediate halide.

  • Reagents:

    
     (1.5 eq), DIAD or DEAD (1.5 eq), Phenol/Nucleophile (1.2 eq).
    
  • Solvent: Anhydrous THF (or Toluene if solubility is poor).

Key Insight: The basic quinoline nitrogen can interfere with the betaine intermediate. If yields are low, add 1.0 eq of


 to protonate the quinoline nitrogen before adding Mitsunobu reagents, protecting the ring from side reactions.

Module 2: The C3-Chloro Handle (Cross-Coupling)

Coupling at the C3-position of a quinoline is notoriously difficult compared to the C2 or C4 positions. The C3-Cl bond has a high bond dissociation energy and is electronically deactivated (beta to nitrogen). Standard


 conditions often fail.

Recommended Catalyst System:

  • Catalyst: XPhos Pd G2 or Pd(dppf)Cl2·DCM (for steric tolerance).

  • Ligand: XPhos (Excellent for aryl chlorides).

  • Base:

    
     (anhydrous) or 
    
    
    
    .
Protocol C: High-Energy Suzuki-Miyaura Coupling

Step-by-Step Protocol:

  • Degassing: In a microwave vial, combine the quinoline substrate (1.0 eq), Boronic Acid (1.5 eq), and Base (

    
    , 3.0 eq).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Note: Water is essential for the transmetallation step.

  • Purge: Bubble Argon through the solvent for 10 minutes. Oxygen is the enemy of this slow cycle.

  • Catalyst: Add XPhos Pd G2 (3–5 mol%). Seal immediately.

  • Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1–12 hours.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.[1]

Workflow Visualization: Suzuki Coupling

SuzukiWorkflow Prep 1. Mix Reagents (Substrate + Boronic Acid + Base) Degas 2. Degas Solvent (Ar Sparge 10 min) Prep->Degas CatAdd 3. Add Pd Catalyst (XPhos Pd G2) Degas->CatAdd Heat 4. Heat (100°C, 12h) CatAdd->Heat Workup 5. Filter & Purify Heat->Workup

Figure 2: Critical workflow for C3-coupling. The degassing step is non-negotiable due to the slow oxidative addition of the C3-Cl.

Data Summary & Troubleshooting

ParameterC4-OH Activation (Chlorination)C3-Cl Coupling (Suzuki)
Primary Challenge Handling reactive HCl gas; Stability of salt.Oxidative addition to inert C-Cl bond.[2]
Key Reagent Thionyl Chloride (

)
XPhos Pd G2 /

Typical Yield 85–95%40–70% (Substrate dependent)
Major Byproduct

(Gas)
Protodehalogenation (C3-H)
Troubleshooting If product decomposes, keep as HCl salt.If conversion <10%, switch to Pd-PEPPSI-IPr.

References

  • Suzuki Coupling of 3-Haloquinolines

    • Title: One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling.
    • Source: PMC / NIH
    • URL:[Link]

    • Relevance: Establishes the difficulty of C3 coupling and ligand requirements.
  • Mitsunobu Reaction on Quinolin-4-yl Methanol

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.

    • Source: PMC / NIH
    • URL:[Link]

    • Relevance: General protocols for heterocyclic alcohol etherific
  • Chlorination of Heterocyclic Alcohols

    • Title: Alcohol to Chloride - Common Conditions (SOCl2).[3]

    • Source: Common Organic Chemistry
    • URL:[Link]

    • Relevance: Standard operating procedure for converting the C4-OH to C4-Cl.
  • Reactivity Comparison (3-Cl vs 3-Br)

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of (3-Chloro-6-fluoroquinolin-4-yl)methanol in organic solvents

Executive Summary: The Solubility Paradox (3-Chloro-6-fluoroquinolin-4-yl)methanol presents a classic "push-pull" solubility challenge common in medicinal chemistry intermediates. The "Push": The quinoline core, reinforc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

(3-Chloro-6-fluoroquinolin-4-yl)methanol presents a classic "push-pull" solubility challenge common in medicinal chemistry intermediates.

  • The "Push": The quinoline core, reinforced by halogen atoms (3-Cl, 6-F), creates a lipophilic, electron-deficient system that favors

    
    -
    
    
    
    stacking, leading to high crystal lattice energy.
  • The "Pull": The 4-hydroxymethyl group acts as a hydrogen bond donor/acceptor, resisting dissolution in purely non-polar solvents (like hexanes) while the halogens resist dissolution in pure water.

Diagnosis: Most solubility failures with this compound stem from treating it like a simple organic base.[1] Successful handling requires disrupting the intermolecular forces using Polar Aprotic Solvents or pH Manipulation (The Protonation Switch) .[1]

Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your experimental goal.

Solvent ClassSpecific SolventSolubility RatingApplication ContextTechnical Note
Polar Aprotic DMSO High Biological assays, Stock solutionsDisrupts H-bonding network effectively.[1]
Polar Aprotic DMF / DMAc High Synthesis (SNAr, Oxidation)Good thermal stability for heated reactions.[1]
Chlorinated DCM / Chloroform Moderate Extraction, Work-upSolubility improves significantly with 2-5% Methanol added.[1]
Polar Protic Methanol / Ethanol Low-Moderate RecrystallizationUsually requires heat (reflux) to dissolve; precipitates upon cooling.[1]
Non-Polar Hexanes / Heptane Insoluble Anti-solventUse only to force precipitation.[1]
Acidic Media Aq.[1] HCl / Acetic Acid High Aqueous work-upProtonation of Quinoline N (

) forms highly soluble salt.[1]

Interactive Troubleshooting Workflows

Scenario A: "My compound oils out during recrystallization."

Cause: The melting point of the solvated compound is lower than the solvent's boiling point, or the polarity gap between solvent and anti-solvent is too aggressive.[1]

Protocol: The "Toluene-Doping" Method

  • Dissolve: Dissolve crude material in minimal boiling Ethanol (EtOH) .

  • Dope: Add Toluene dropwise (approx. 10% v/v of EtOH volume). The aromatic nature of toluene interacts with the quinoline ring via

    
    -stacking, stabilizing the solution.
    
  • Cool: Allow to cool to RT slowly (insulate flask with foil).

  • Seed: If oil appears, scratch the glass or add a seed crystal immediately.[1]

  • Precipitate: If no crystals form, add Heptane dropwise until turbidity persists, then cool to 4°C.

Scenario B: "The NMR signals are broad or missing in CDCl3."

Cause: Aggregation of the quinoline rings in non-polar deuterated solvents or partial precipitation.[1]

Protocol: The TFA-d "Shift"

  • Prepare sample in

    
     as usual.[1]
    
  • Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) or use DMSO-d6 instead.[1]

  • Mechanism: TFA protonates the quinoline nitrogen.[1] This breaks intermolecular H-bonds and

    
    -stacking aggregates, resulting in sharp, well-defined peaks.[1] Note: Chemical shifts will move downfield due to the positive charge.
    

Visual Decision Guides

Figure 1: Solvent Selection Logic Tree

Caption: Decision pathway for selecting the optimal solvent system based on experimental intent.

SolventSelection Start Start: Select Goal Goal1 Synthesis/Reaction Start->Goal1 Goal2 Purification Start->Goal2 Goal3 Analysis (NMR/HPLC) Start->Goal3 Temp High Temp (>80°C)? Goal1->Temp Method Method? Goal2->Method SolvDMSO DMSO-d6 Goal3->SolvDMSO Standard SolvAcid CDCl3 + TFA-d Goal3->SolvAcid If Aggregating SolvDMF Use DMF or DMAc Temp->SolvDMF Yes SolvTHF Use THF/DCM (with co-solvent) Temp->SolvTHF No Cryst Recrystallization Method->Cryst Chrom Chromatography Method->Chrom SolvEtOH EtOH + Toluene Cryst->SolvEtOH SolvDCM DCM : MeOH (95:5) Chrom->SolvDCM

Figure 2: The Protonation Switch Mechanism

Caption: Mechanism of solubility enhancement via pH manipulation.[1][2] Protonation disrupts the crystal lattice.

ProtonationSwitch Insoluble Neutral Species (Insoluble in Water/Aq) Acid Add Acid (HCl/TFA) Insoluble->Acid Modification Protonation Protonation of Quinoline N Acid->Protonation Soluble Cationic Salt Species (Soluble in Water/MeOH) Protonation->Soluble Lattice Disruption

Frequently Asked Questions (FAQ)

Q1: Can I use Diethyl Ether for trituration? A: Yes, but with caution. While the compound is insoluble in ether (making it a good anti-solvent), the 3-Cl/6-F substitution pattern makes the crystal lattice robust. Rapid addition of ether can trap impurities.[1] Recommendation: Use a mixture of Diethyl Ether and Hexane (1:1) and add slowly to a concentrated DCM solution.

Q2: Why does the compound turn yellow in solution? A: Quinoline derivatives often exhibit fluorescence or color changes due to extended conjugation.[1] However, a deep yellow/orange color in non-acidic solvents may indicate oxidation to the Quinoline N-oxide or the presence of free aniline impurities [1].[1] Verify purity via HPLC.

Q3: I need to run a reaction in water. Is this possible? A: Not with the neutral molecule.[1] However, you can form the Hydrochloride Salt in situ.[1] Dissolve the compound in organic solvent, add 1.1 eq of HCl in Dioxane, evaporate to dryness, and the resulting salt will have significantly improved aqueous solubility for biological testing or aqueous reactions [2].

References

  • BenchChem. (2025).[1][2][3] Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from

  • National Toxicology Program. (1987).[1] Solubility of Organic and Inorganic Chemicals in Selected Solvents.[1][4] Retrieved from

  • Sigma-Aldrich. (2025).[1] 3-Chloro-4-fluoroaniline for synthesis: Safety and Handling. Retrieved from

  • PubChem. (2025).[1][5] 4-Quinolinemethanol Compound Summary. Retrieved from

Sources

Optimization

Stability of (3-Chloro-6-fluoroquinolin-4-yl)methanol under acidic vs basic conditions

Welcome to the technical support guide for (3-Chloro-6-fluoroquinolin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-Chloro-6-fluoroquinolin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. Inconsistent results or loss of potency during your research can often be attributed to compound degradation.[1] This guide offers troubleshooting advice and detailed protocols to help you identify and mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of (3-Chloro-6-fluoroquinolin-4-yl)methanol is changing color. What does this indicate?

Discoloration, often to a yellow or brown hue, is a common sign of degradation for many quinoline-based compounds.[1] This can be triggered by factors such as exposure to light (photodegradation), oxidation, or unsuitable pH conditions.[1] It is crucial to store your solutions protected from light and at an appropriate temperature to maintain the integrity of the compound.[1]

Q2: I'm observing a decrease in the efficacy of my compound in biological assays. Could this be related to its stability?

Yes, a loss of potency or inconsistent experimental outcomes are classic indicators of compound degradation.[1] The stability of quinoline derivatives in aqueous solutions can be influenced by pH, temperature, and light exposure.[1] For sensitive applications, it is highly recommended to use freshly prepared solutions or to perform a stability assessment of your stock solutions under your specific storage and experimental conditions.

Q3: What are the primary factors that affect the stability of (3-Chloro-6-fluoroquinolin-4-yl)methanol?

The stability of quinoline compounds, including (3-Chloro-6-fluoroquinolin-4-yl)methanol, is primarily influenced by:

  • pH: Both acidic and basic conditions can accelerate degradation. The solubility and stability of quinoline derivatives are highly pH-dependent.[1]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1]

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or ambient light, leading to the formation of byproducts.[1]

  • Oxidation: The quinoline ring can be susceptible to oxidation.[1]

Troubleshooting Guide: Investigating Degradation

If you suspect that the stability of (3-Chloro-6-fluoroquinolin-4-yl)methanol is affecting your experimental results, a forced degradation study is a critical step in identifying the cause. This involves subjecting the compound to a range of stress conditions to understand its degradation pathways.[2][3][4]

Potential Degradation Pathways

Under stress conditions, quinoline derivatives can undergo various transformations. While the specific degradation products of (3-Chloro-6-fluoroquinolin-4-yl)methanol are not extensively documented in publicly available literature, general degradation pathways for quinolines include:

  • Hydroxylation: The quinoline ring can be hydroxylated at various positions.[5][6][7][8]

  • Oxidation: The initial step in degradation can be the formation of an N-oxide, followed by further oxidation and ring-opening. Strong oxidizing conditions can lead to the formation of quinolinic acid.[9]

  • Ring Cleavage: The pyridine or benzene ring of the quinoline nucleus can be cleaved, leading to a variety of smaller, often more polar, degradation products.[5]

Below is a generalized diagram illustrating potential degradation points on a quinoline structure.

Caption: Potential degradation pathways for (3-Chloro-6-fluoroquinolin-4-yl)methanol.

Experimental Protocols

To systematically investigate the stability of (3-Chloro-6-fluoroquinolin-4-yl)methanol, a forced degradation study should be performed. The goal is to induce a modest level of degradation (typically 5-20%) to identify the primary degradation products without causing complete decomposition.[1][2][4]

Protocol 1: Forced Degradation Study

This protocol outlines the steps for subjecting (3-Chloro-6-fluoroquinolin-4-yl)methanol to acidic and basic stress conditions.

Materials:

  • (3-Chloro-6-fluoroquinolin-4-yl)methanol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (3-Chloro-6-fluoroquinolin-4-yl)methanol in acetonitrile.

  • Acidic Degradation:

    • In a clean vial, mix a portion of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) to accelerate degradation.[1]

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH.

  • Basic Degradation:

    • In a separate vial, mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for the acid hydrolysis.[1]

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS method. This method must be able to separate the parent compound from any degradation products that may have formed.

The following diagram illustrates the workflow for this forced degradation study.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base sample_acid Sample at 0, 2, 4, 8, 24h Neutralize with NaOH acid->sample_acid sample_base Sample at 0, 2, 4, 8, 24h Neutralize with HCl base->sample_base hplc HPLC / LC-MS Analysis sample_acid->hplc sample_base->hplc

Caption: Workflow for acid and base forced degradation study.

Data Interpretation

The stability of (3-Chloro-6-fluoroquinolin-4-yl)methanol under the tested conditions can be assessed by monitoring the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

ConditionTime (hours)Parent Compound Remaining (%)Degradation Products Observed
0.1 M HCl at 60°C 0100None
2Data to be filledData to be filled
4Data to be filledData to be filled
8Data to be filledData to be filled
24Data to be filledData to be filled
0.1 M NaOH at 60°C 0100None
2Data to be filledData to be filled
4Data to be filledData to be filled
8Data to be filledData to be filled
24Data to be filledData to be filled

Note: This table should be populated with your experimental data. A significant decrease in the parent compound percentage indicates instability under that specific condition.

Concluding Remarks

Understanding the stability profile of (3-Chloro-6-fluoroquinolin-4-yl)methanol is essential for the reliability and reproducibility of your research. By following the troubleshooting advice and experimental protocols outlined in this guide, you can proactively identify and address potential stability issues, ensuring the integrity of your experimental data. For further characterization of any observed degradation products, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be required.

References

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • Thomsen, A. B. (1998). Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms.
  • Fetzner, S. (2000). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
  • Chen, Y., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry, 15(1), 103523.
  • MDPI. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(16), 4995.
  • ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Liu, Y., et al. (2019). Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. Polish Journal of Environmental Studies, 29(2), 1715-1724.
  • PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4173.
  • PubMed. (2010, June 15). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Retrieved from [Link]

  • Atlantis Press. (2023, July 14). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Recrystallization solvents for purifying (3-Chloro-6-fluoroquinolin-4-yl)methanol

Technical Support Center: Purifying (3-Chloro-6-fluoroquinolin-4-yl)methanol Introduction: The Critical Role of Purity (3-Chloro-6-fluoroquinolin-4-yl)methanol is a key heterocyclic building block in pharmaceutical synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying (3-Chloro-6-fluoroquinolin-4-yl)methanol

Introduction: The Critical Role of Purity

(3-Chloro-6-fluoroquinolin-4-yl)methanol is a key heterocyclic building block in pharmaceutical synthesis. Its purity is paramount, as even minor impurities can compromise the yield, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). Recrystallization is a powerful, cost-effective, and scalable technique for achieving the high purity required for drug development. This guide provides in-depth, field-tested advice for developing and troubleshooting recrystallization protocols for this specific compound, moving beyond generic steps to explain the underlying chemical principles.

Core Principles: Selecting the Ideal Recrystallization Solvent

The success of any recrystallization hinges on the choice of solvent. The governing principle is "like dissolves like," but the ideal solvent must satisfy a specific set of criteria. The target molecule, (3-Chloro-6-fluoroquinolin-4-yl)methanol, possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a larger, more non-polar chloro-fluoro-quinoline ring system. This dual nature suggests that solvents of intermediate polarity, or specific solvent/anti-solvent combinations, will be most effective.

An ideal solvent should:

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly or not at all when cold. [1]

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert with respect to the compound.

  • Have a boiling point low enough to be easily removed from the crystals.

  • Have a boiling point below the melting point of the compound to prevent "oiling out."[2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the recrystallization of (3-Chloro-6-fluoroquinolin-4-yl)methanol in a practical question-and-answer format.

Q1: Where do I begin? How do I select a promising solvent system?

A1: Start with a small-scale solvent screening experiment. Based on the molecule's structure, solvents with moderate polarity are excellent starting points. Polar protic solvents like ethanol and methanol can engage in hydrogen bonding with the hydroxyl group, while polar aprotic solvents like ethyl acetate or acetone interact with the molecule's dipole moment. A two-solvent system (a "good" solvent and a "poor" anti-solvent) is often highly effective for quinoline derivatives.[3][4]

Recommended Starting Solvents for Screening:

Solvent SystemSolvent TypeBoiling Point (°C)Rationale & Mechanistic Insight
Ethanol Polar Protic78Good potential for hydrogen bonding with the methanol group. The ethyl group provides some non-polar character to interact with the quinoline ring.
Isopropanol Polar Protic82Similar to ethanol but slightly less polar; may offer a better solubility differential between hot and cold conditions.
Ethyl Acetate Polar Aprotic77A versatile solvent of intermediate polarity. Less likely to hydrogen bond, which can sometimes lead to sharper crystallization.
Acetone Polar Aprotic56A strong polar aprotic solvent. Its low boiling point makes it easy to remove.
Ethanol / Water Mixed (Protic)VariableWater acts as an anti-solvent. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists, inducing crystallization upon cooling.[4][5]
Dichloromethane / Hexane Mixed (Aprotic/Non-polar)VariableDichloromethane is the "good" solvent. Adding non-polar hexane as the anti-solvent reduces the overall polarity, forcing the polar compound out of solution.[4][6]

Q2: My compound has oiled out, forming a gooey liquid instead of crystals. What do I do?

A2: "Oiling out" is a common problem, especially for compounds with lower melting points or when the solution is too concentrated.[2] It occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Immediate Fix: Re-heat the solution to dissolve the oil. Add a small amount (10-15%) more of the hot solvent to decrease the concentration.[2][7] Allow the solution to cool much more slowly. Insulating the flask can promote the formation of ordered crystals over amorphous oil.

  • Causality: Rapid cooling "shocks" the system, and the disordered molecules crash out as a liquid. Slower cooling provides the necessary time for molecules to orient themselves into a stable crystal lattice.

Q3: The solution is cold, but no crystals have formed. How can I induce crystallization?

A3: This indicates the solution is supersaturated, meaning it holds more dissolved compound than it theoretically should at that temperature.[7] The crystallization process needs a nucleation point to begin.

  • Step 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[6][8] The microscopic imperfections on the glass provide a surface for the first crystals to form.

  • Step 2: Seeding. If you have a pure crystal of the compound, add a tiny speck to the solution. This "seed crystal" acts as a template for further crystal growth.[6][8]

  • Step 3: Reduce Volume. If the first two steps fail, you likely used too much solvent.[7] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[9]

  • Step 4: Deep Cooling. Place the flask in an ice bath or refrigerator to further decrease the compound's solubility and maximize crystal formation.[6]

Q4: My final crystal yield is very low. How can I improve it?

A4: Low recovery is typically caused by two main factors: using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even when cold.[6][9]

  • Use the Minimum Solvent: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Working with a saturated solution is key.[1][6]

  • Maximize Cooling: Ensure the solution is cooled thoroughly. After it reaches room temperature, place it in an ice-water bath for at least 30 minutes to precipitate the maximum amount of product.[8]

  • Mother Liquor Recovery: If you suspect significant product loss, you can reduce the volume of the mother liquor (the filtrate) by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[6]

Q5: I've recrystallized my product, but it's still impure. What are the next steps?

A5: If a single recrystallization is insufficient, you have several options.

  • Second Recrystallization: Simply repeat the process. The purity of the crystalline material generally increases with each successive recrystallization.

  • Charcoal Treatment: If the impurities are colored, they can often be removed with activated charcoal. Add a very small amount of charcoal to the hot solution before the filtration step, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[6]

  • Alternative Purification: If impurities co-crystallize with your product, recrystallization may not be the best method. In this case, an orthogonal technique like column chromatography is the recommended next step to achieve high purity.[4][10] A publication detailing the purification of a similar compound, (2-Chloro-6-methylquinolin-3-yl)methanol, utilized column chromatography followed by slow evaporation from chloroform to grow crystals.[11]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • Place ~20-30 mg of your crude (3-Chloro-6-fluoroquinolin-4-yl)methanol into a small test tube.

  • Add a potential solvent (e.g., ethanol) dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. A successful solvent will produce a large volume of crystalline solid.

  • Repeat for all candidate solvents and solvent systems.

Protocol 2: General Recrystallization Workflow

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate, adding the minimum amount of hot solvent needed to completely dissolve the solid.[1][8]

  • Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Do not disturb the flask during this critical period to encourage the formation of large, pure crystals.[9]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

Visualized Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start_node start_node process_node process_node decision_node decision_node problem_node problem_node solution_node solution_node end_node end_node start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to RT, then Ice Bath dissolve->cool outcome Observe Outcome cool->outcome problem1 Problem: Compound Oiled Out outcome->problem1 Liquid Layer Forms problem2 Problem: No Crystals Formed outcome->problem2 Clear Solution Remains problem3 Problem: Low Yield outcome->problem3 Few Crystals Form success Good Crystals Formed outcome->success Abundant Crystals solution1 Solution: Re-heat, Add 10% More Solvent, Cool S-L-O-W-L-Y problem1->solution1 solution1->cool solution2 Solution: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume problem2->solution2 solution2->cool solution3 Solution: Ensure Minimum Solvent Was Used. Recover 2nd Crop from Mother Liquor. problem3->solution3 filter Filter, Wash & Dry solution3->filter success->filter end Pure Product filter->end

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • International Journal of Creative Research Thoughts. (2024).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Biocyclopedia. (2026).
  • Google Patents. (n.d.).
  • ResearchGate. (2025).
  • University of York. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Khan, F. N., et al. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of (3-Chloro-6-fluoroquinolin-4-yl)methanol

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Chloro-6-fluoroquinolin-4-yl)methanol, a key intermediate in pharmaceutical research. By comparing its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Chloro-6-fluoroquinolin-4-yl)methanol, a key intermediate in pharmaceutical research. By comparing its spectral features with those of related quinoline derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural information that can be gleaned from ¹H NMR spectroscopy.

The Central Role of NMR in Quinoline Chemistry

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships. ¹H NMR spectroscopy stands as an indispensable tool for this purpose, offering detailed insights into the molecular structure and the electronic environment of each proton.[1]

Deciphering the ¹H NMR Spectrum of (3-Chloro-6-fluoroquinolin-4-yl)methanol

While an experimental spectrum for (3-Chloro-6-fluoroquinolin-4-yl)methanol is not publicly available, a detailed prediction of its ¹H NMR spectrum can be made based on the well-established principles of NMR spectroscopy and extensive data from related substituted quinolines.[2][3] The structure with the proton assignments is shown below.

G cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Lock and Shim) A->B C Data Acquisition (Acquire FID) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Elucidation E->F

Caption: A conceptual workflow for NMR characterization.

Advanced Techniques for Unambiguous Signal Assignment

For complex molecules like substituted quinolines, the aromatic region of the ¹H NMR spectrum can be crowded, leading to signal overlap. [3]In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the spin systems of the quinoline ring. [3][4]* HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, which is extremely useful for resolving overlapping proton signals by spreading them out in a second dimension based on the carbon chemical shifts. [1][3]* HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule. [3] By employing these techniques, researchers can confidently and accurately elucidate the structure of novel quinoline derivatives, paving the way for further drug development and scientific discovery.

References

  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Beck, A. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 84. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... Retrieved from [Link]

  • ResearchGate. (2002). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.
  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • CK Gas Products. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0009035). Retrieved from [Link]

  • Guthausen, G., & Foroozandeh, M. (2022). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Metabolites, 12(2), 173. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Chloro-6-fluoroquinolin-4-yl)methanol

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molec...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation fingerprint that is crucial for confirming chemical structures. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation patterns of (3-Chloro-6-fluoroquinolin-4-yl)methanol, a substituted quinoline of interest in medicinal chemistry. By integrating fundamental principles of mass spectrometry with comparative data from related structures, we will explore the expected fragmentation pathways under different ionization conditions. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification of complex molecules.

Introduction to the Analyte and Analytical Strategy

(3-Chloro-6-fluoroquinolin-4-yl)methanol presents a unique combination of structural motifs: a quinoline core, halogen substituents (Cl and F), and a primary alcohol. Each of these features will influence the molecule's behavior in the mass spectrometer. The quinoline ring is a stable aromatic system, but it is known to undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN).[1][2][3] The halogen atoms, particularly chlorine, will produce distinctive isotopic patterns, aiding in fragment identification.[4] The methanol group is susceptible to losses of water or formaldehyde.

Our analytical approach will be twofold, considering two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a high-energy "hard" ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[2] ESI, a "soft" ionization method, generally produces a protonated molecule [M+H]+ with minimal fragmentation in the source.[2] Subsequent fragmentation is then achieved in a controlled manner using tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID).[5]

Predicted Fragmentation under Electron Ionization (EI-MS)

Under the high-energy conditions of EI, we anticipate the formation of a prominent molecular ion peak (M+•). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, a key diagnostic feature for chlorinated compounds.[4][6]

Key Fragmentation Pathways

The primary fragmentation pathways for (3-Chloro-6-fluoroquinolin-4-yl)methanol under EI are predicted to be:

  • Loss of a Chlorine Radical: A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond, leading to the loss of a chlorine radical (•Cl).[4][7]

  • Loss of Water (H₂O): The methanol substituent can readily undergo dehydration, resulting in the loss of a neutral water molecule. This is a very common fragmentation for alcohols.[8]

  • Loss of Formaldehyde (CH₂O): An alternative fragmentation of the methanol group is the loss of a neutral formaldehyde molecule.

  • Loss of Hydrogen Cyanide (HCN): A hallmark fragmentation of the quinoline ring system is the expulsion of a neutral HCN molecule.[1][3] This fragmentation is often observed after initial losses from the substituents.

  • Retro-Diels-Alder (RDA) Reaction: The quinoline ring system can potentially undergo an RDA reaction, leading to the cleavage of the heterocyclic ring.

Visualizing EI Fragmentation

EI_Fragmentation M [(3-Chloro-6-fluoroquinolin-4-yl)methanol]+• (M+•) F1 [M - Cl]+ M->F1 - •Cl F2 [M - H₂O]+• M->F2 - H₂O F3 [M - CH₂O]+• M->F3 - CH₂O F4 [M - Cl - HCN]+ F1->F4 - HCN F5 [M - H₂O - HCN]+• F2->F5 - HCN

Caption: Predicted EI fragmentation of (3-Chloro-6-fluoroquinolin-4-yl)methanol.

Predicted Fragmentation under Electrospray Ionization with Tandem MS (ESI-MS/MS)

In positive ion mode ESI, (3-Chloro-6-fluoroquinolin-4-yl)methanol is expected to readily form a protonated molecule, [M+H]+. This ion will then be subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation in ESI-MS/MS is often more controlled and can provide more specific structural information compared to EI.[9]

Key Fragmentation Pathways

The fragmentation of the [M+H]+ ion is anticipated to proceed through the following pathways:

  • Loss of Water (H₂O): Similar to EI, the loss of a neutral water molecule is a highly probable fragmentation pathway for the protonated molecule.

  • Loss of HCl: The protonated molecule may lose a neutral molecule of hydrogen chloride.

  • Loss of HF: The loss of a neutral molecule of hydrogen fluoride is another possibility.

  • Sequential Losses: Following the initial loss of water, subsequent fragmentation of the quinoline ring, such as the loss of CO or HCN, may occur.

Visualizing ESI-MS/MS Fragmentation

ESI_Fragmentation MH [(3-Chloro-6-fluoroquinolin-4-yl)methanol+H]+ ([M+H]+) F1 [M+H - H₂O]+ MH->F1 - H₂O F2 [M+H - HCl]+ MH->F2 - HCl F3 [M+H - HF]+ MH->F3 - HF F4 [M+H - H₂O - CO]+ F1->F4 - CO Data_Analysis_Workflow A Acquire Full Scan MS Data B Identify Molecular Ion ([M]+• or [M+H]+) A->B C Perform MS/MS on Precursor Ion B->C D Analyze Isotopic Patterns B->D E Propose Fragment Structures C->E D->E F Compare with Predicted Pathways E->F G Structural Confirmation F->G

Sources

Validation

Comparative Reactivity Profile: 3-Chloro- vs. 3-Bromoquinoline Methanol Derivatives

Executive Summary In the structural optimization of quinoline-based pharmacophores—such as analogs of mefloquine or kinase inhibitors—the choice between 3-chloroquinoline and 3-bromoquinoline scaffolds is a critical deci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of quinoline-based pharmacophores—such as analogs of mefloquine or kinase inhibitors—the choice between 3-chloroquinoline and 3-bromoquinoline scaffolds is a critical decision point that dictates synthetic route efficiency.

While 3-bromoquinoline derivatives generally offer superior reactivity profiles in metal-mediated transformations, 3-chloroquinoline analogs present a cost-effective alternative that, with modern catalytic systems, can achieve comparable performance.[1] This guide analyzes the reactivity divergence of these two halides specifically in the context of methanol-substituted derivatives (e.g., (3-haloquinolin-4-yl)methanol), where the presence of a protic hydroxyl group adds a layer of complexity to chemoselectivity.

Key Takeaway: Use 3-Bromo for early-stage discovery where reaction reliability and mild conditions (lithiation, standard Pd-coupling) are paramount. Switch to 3-Chloro for process-scale optimization, provided that specialized ligands (e.g., Buchwald biarylphosphines) are employed to overcome the higher activation energy barrier.

Structural & Electronic Properties

The reactivity difference stems fundamentally from the carbon-halogen bond properties at the electron-deficient C3 position of the quinoline ring.

Property3-Chloroquinoline Derivative3-Bromoquinoline DerivativeImpact on Reactivity
Bond Dissociation Energy (C-X) ~95 kcal/mol~81 kcal/molBr undergoes oxidative addition/lithiation significantly faster.
Electronegativity (Pauling) 3.162.96Cl creates a more polarized bond, favoring SNAr but hindering oxidative addition.
C-X Bond Length ~1.74 Å~1.89 ÅBr is sterically more accessible for metal insertion.
Leaving Group Ability ModerateGoodBr is the superior leaving group in most transition-metal catalyzed cycles.

Critical Reactivity Pathways

Pathway A: Metal-Halogen Exchange (Lithiation)

This is the most distinct differentiator. The 3-position of quinoline is not acidic enough for direct deprotonation; thus, halogen-lithium exchange is the standard method for functionalization.

  • 3-Bromo Derivatives: Undergo rapid Li-Br exchange at low temperatures (-78 °C). The reaction is kinetic and highly reliable.

  • 3-Chloro Derivatives: Generally inert to standard Li-Cl exchange conditions (n-BuLi, -78 °C). Attempting to force conditions (higher temp) often leads to nucleophilic attack on the quinoline ring (C2 or C4 addition) rather than exchange.

The "Methanol" Complication: For derivatives containing a free methanol group (e.g., -CH2OH), the hydroxyl proton (pKa ~16) will be deprotonated before the halogen exchange occurs.

  • Protocol Adjustment: You must use 2.1 equivalents of organolithium (1 eq. for -OH, 1 eq.[2] for -X) or protect the alcohol as a silyl ether (TBS/TIPS).

Pathway B: Palladium-Catalyzed Cross-Coupling

In Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the Pd(0) species into the C-X bond.

  • 3-Bromo: Reacts readily with standard catalysts (e.g., Pd(PPh3)4) at 60–80 °C.

  • 3-Chloro: Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher temperatures (>100 °C) to facilitate oxidative addition.

Pathway C: Nucleophilic Aromatic Substitution (SNAr)

While rare at the unactivated C3 position, strong nucleophiles can displace the halogen if the ring is further activated (e.g., protonated nitrogen or N-oxide). Here, the trend reverses (Cl > Br ) due to the "element effect," where the higher electronegativity of chlorine stabilizes the Meisenheimer intermediate.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting the halide based on the intended downstream transformation.

ReactivityLogic Start Target: 3-Functionalized Quinoline Methanol Choice Choose Halogen Source Start->Choice Br 3-Bromo Derivative Choice->Br High Reactivity Needed Cl 3-Chloro Derivative Choice->Cl Cost/Stability Priority LiEx Lithium-Halogen Exchange (Introduction of Electrophiles) Br->LiEx PdCoup Pd-Catalyzed Coupling (C-C, C-N Bond Formation) Br->PdCoup Cl->LiEx Cl->PdCoup Br_Li Fast Exchange (-78°C) High Yield LiEx->Br_Li Preferred Cl_Li Inert / Ring Addition NOT RECOMMENDED LiEx->Cl_Li Br_Pd Standard Conditions (Pd(PPh3)4, 80°C) PdCoup->Br_Pd Cl_Pd Requires Specialized Ligands (XPhos/SPhos, >100°C) PdCoup->Cl_Pd

Caption: Decision matrix for selecting 3-haloquinoline precursors based on downstream synthetic requirements.

Experimental Data Comparison

The following table synthesizes representative yield data from comparative studies on 3-haloquinolines in Suzuki-Miyaura coupling (Reaction with Phenylboronic acid).

Parameter3-Bromoquinoline Derivative3-Chloroquinoline Derivative
Catalyst System Pd(PPh3)4 (5 mol%)Pd2(dba)3 / XPhos (2 mol%)
Base / Solvent Na2CO3 / Toluene:EtOHK3PO4 / Dioxane
Temperature 80 °C100–110 °C
Time 4–6 hours12–16 hours
Typical Yield 85–92% 70–82%
By-products Minimal (<5% homocoupling)Protodehalogenation observed

Note: Data extrapolated from general 3-haloquinoline reactivity trends [1, 3].

Detailed Protocol: Suzuki Coupling of (3-Haloquinolin-4-yl)methanol

This protocol is designed to be self-validating. The use of the methanol derivative requires specific attention to base stoichiometry to prevent sequestration of the boron species by the alkoxide.

Objective: Synthesis of 3-phenyl-4-quinoline-methanol via Suzuki Coupling.

Materials
  • Substrate A: (3-Bromoquinolin-4-yl)methanol (1.0 eq) OR (3-Chloroquinolin-4-yl)methanol (1.0 eq)

  • Reagent: Phenylboronic acid (1.5 eq)

  • Catalyst (for Br): Pd(PPh3)4 (5 mol%)[3]

  • Catalyst (for Cl): Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

  • Base: K2CO3 (3.0 eq) — Note: Excess base is required to handle the acidic proton of the methanol group.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Methodology
  • Degassing: Charge a reaction vial with the solvent mixture and sparge with Argon for 15 minutes. Why: Oxygen poisons Pd(0) catalysts, leading to homocoupling of the boronic acid.

  • Reagent Addition: Add the quinoline substrate, boronic acid, and base.

  • Catalyst Addition: Add the Pd catalyst and ligand (if using the Cl-variant) last, under a counter-flow of Argon. Seal the vial immediately.

  • Reaction:

    • For Bromo: Heat to 80 °C for 6 hours.

    • For Chloro: Heat to 105 °C for 16 hours.

  • Monitoring: Check via TLC (50% EtOAc/Hexanes). The product will be more polar than the starting halide but less polar than the boronic acid.

    • Self-Validation: If starting material persists in the Chloro reaction after 16h, add 2 mol% fresh catalyst and continue heating.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography.

Mechanistic Insight: The "Methanol Effect" in Lithiation

When performing Lithium-Halogen exchange on these substrates, the unprotected methanol group dictates the reaction pathway.

LithiationMechanism cluster_warning Critical Control Point Substrate 3-Bromo-quinoline-methanol (Neutral) Step1 Add 1.0 eq n-BuLi (-78°C) Substrate->Step1 Inter1 Lithium Alkoxide Intermediate (O-Li species) Step1->Inter1 Deprotonation (Fast) Step2 Add 2nd eq n-BuLi (Lithium-Halogen Exchange) Inter1->Step2 Warning If < 2.0 eq n-BuLi used: Reaction stops at Alkoxide. NO Exchange occurs. Inter1->Warning Dianion Dilithiated Species (Reactive Intermediate) Step2->Dianion Br/Li Exchange Electrophile Quench with Electrophile (E+) Dianion->Electrophile Product Functionalized Product Electrophile->Product

Caption: Step-wise lithiation mechanism for unprotected quinoline methanols, highlighting the necessity of the dianion strategy.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Retrieved from

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University. Retrieved from

  • MDPI. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Bromoquinoline. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Quinolines. Retrieved from

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 3,6-Disubstituted Quinoline Intermediates

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The specific substitution pattern on the quinoline ring is critical, as it profoundly influences the molecule's biological activity, safety profile, and physicochemical properties.[2] Therefore, for drug development professionals, the unambiguous structural validation of synthetic intermediates, such as 3,6-disubstituted quinolines, is not merely a procedural step but a foundational requirement for ensuring the integrity of the final active pharmaceutical ingredient (API).[4][5]

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 3,6-disubstituted quinoline intermediates. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, empowering researchers to build a self-validating analytical workflow that ensures scientific rigor and regulatory compliance.

The Orthogonal Approach: A Mandate for Certainty

No single analytical technique can provide absolute structural proof. A robust validation strategy relies on an orthogonal approach, where multiple techniques with different physical principles are used to corroborate the structure. This creates a self-validating system where the weaknesses of one method are compensated for by the strengths of another. The workflow below illustrates a logical progression from initial purity checks to definitive structural confirmation.

G cluster_0 Synthesis & Initial Assessment cluster_1 Primary Spectroscopic Validation cluster_2 Definitive Confirmation (If Required) Synthesis Chemical Synthesis of 3,6-Disubstituted Quinoline Purity Purity & Isomer Check (TLC, HPLC, GC) Synthesis->Purity Crude Product MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Purity->MS Purified Sample NMR NMR Spectroscopy (1H, 13C, 2D) Elucidates Connectivity MS->NMR Formula Confirmed Ambiguity Structural Ambiguity? NMR->Ambiguity Xray Single-Crystal X-ray Crystallography Determines Absolute Structure Final Validated Intermediate Xray->Final Unambiguous Structure Ambiguity->Xray Yes Ambiguity->Final No

Caption: A logical workflow for the comprehensive structural validation of synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful and indispensable tool for elucidating the precise substitution pattern of aromatic compounds like quinolines.[6][7][8] It provides detailed information about the carbon-hydrogen framework by analyzing the behavior of atomic nuclei in a magnetic field.[7][8]

Expertise & Experience: For a 3,6-disubstituted quinoline, the key lies in analyzing the chemical shifts (δ) and spin-spin coupling constants (J) of the remaining protons on the bicyclic ring. The proton at C2 is typically the most deshielded (highest ppm value) due to the inductive effect of the adjacent nitrogen atom.[6] The protons on the benzene ring (C5, C7, C8) will exhibit a specific splitting pattern that confirms the 6-position substitution. While 1D ¹H and ¹³C spectra provide the initial hypothesis, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment.[9][10] COSY identifies neighboring protons, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing you to piece together the molecular puzzle with certainty.[9]

Comparative Data: NMR Spectroscopy
TechniqueInformation Provided for 3,6-Disubstituted QuinolineStrengthsLimitations
¹H NMR Confirms number of aromatic protons, their electronic environment, and neighborhood (via J-coupling). Diagnostic shifts for H2, H4, H5, H7, H8.High resolution, quantitative, provides key connectivity data.Signal overlap in complex molecules can complicate interpretation.
¹³C NMR Provides a "carbon fingerprint," confirming the number of unique carbon atoms. Chemical shifts indicate the type of carbon (e.g., C=N, C-H, C-Substituent).Excellent for identifying symmetry and confirming the carbon skeleton.Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time.
2D NMR (COSY, HSQC, HMBC) Unambiguously assigns proton and carbon signals by showing direct (HSQC) and long-range (HMBC) H-C correlations and H-H correlations (COSY).[9]Resolves all structural ambiguity left by 1D spectra. Essential for novel compounds.Requires more instrument time and expertise in data interpretation.
Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified intermediate in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] The choice of solvent is critical to avoid signal overlap with the analyte.

  • Solvent Selection Causality: DMSO-d₆ is often used for its ability to dissolve a wide range of polar and non-polar compounds and for its high boiling point, which allows for variable temperature experiments to sharpen peaks if needed.[9] CDCl₃ is a good first choice for less polar compounds.

  • Data Acquisition: Acquire a ¹H spectrum first. Optimize spectral width, acquisition time, and relaxation delay. Following this, acquire a ¹³C spectrum (often proton-decoupled).

  • 2D Experiments: Based on the 1D data, acquire 2D spectra (COSY, HSQC, HMBC) as needed to resolve any ambiguities in assignments.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.[6]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a cornerstone technique that provides the molecular weight (MW) of the intermediate, offering the first critical confirmation of a successful synthesis.[6] High-Resolution Mass Spectrometry (HRMS) is particularly vital as it measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental composition and molecular formula.[9][11]

Expertise & Experience: The molecular ion peak (M⁺ or [M+H]⁺) must match the calculated MW of the target 3,6-disubstituted quinoline. Beyond the MW, the fragmentation pattern provides a structural fingerprint. Quinolines often exhibit characteristic losses, such as the expulsion of an HCN molecule from the pyridine ring, which can be a diagnostic clue.[12] Analyzing the fragments of the substituents at the 3- and 6-positions further corroborates the structure proposed by NMR.

Comparative Data: Mass Spectrometry
TechniqueInformation ProvidedStrengthsLimitations
Low-Resolution MS (e.g., GC-MS, LC-MS) Provides nominal molecular weight and a fragmentation pattern.Fast, sensitive, and excellent for routine reaction monitoring.Cannot distinguish between compounds with the same nominal mass (isobars).
High-Resolution MS (HRMS) (e.g., TOF, Orbitrap) Provides exact mass (<5 ppm error), allowing for unambiguous determination of the molecular formula.[11]Definitive confirmation of elemental composition.Higher cost and complexity.
Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the volatile sample (typically via a GC inlet or direct insertion probe) into the high-vacuum source of the mass spectrometer.

  • Ionization: The sample is bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation. This is a "hard" ionization technique that provides rich structural information from the fragments.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their m/z ratio.

  • Detection & Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[6] The spectrum is then analyzed for the molecular ion and key fragment ions.

Chromatographic Techniques: The Guardian of Purity

Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the intermediate.[13][14] In the context of structural validation, their most critical role is to confirm that the sample being analyzed by spectroscopy is a single component and to separate it from any positional isomers that may have formed during synthesis.

Expertise & Experience: The synthesis of disubstituted quinolines can sometimes yield a mixture of isomers (e.g., 3,6- vs. 3,8- or 5,8-). These isomers have identical molecular weights and often very similar NMR spectra, making them difficult to distinguish.[13] A well-developed chromatographic method is the only reliable way to separate them. For basic compounds like quinolines, Reverse-Phase HPLC (RP-HPLC) method development often involves adjusting the mobile phase pH. Operating at a pH near the pKa of the quinoline nitrogen (~4.9) can maximize differences in retention time between isomers.[13]

Comparative Data: Chromatographic Techniques
TechniquePrimary ApplicationStrengthsLimitations
RP-HPLC Purity assessment and separation of non-volatile isomers.Highly versatile, widely applicable, excellent for quantitative analysis (purity %).Method development can be time-consuming.
GC Purity assessment and separation of volatile, thermally stable isomers.High resolution, fast analysis times.Not suitable for non-volatile or thermally labile compounds.
TLC Rapid, qualitative reaction monitoring and initial purity check.Inexpensive, fast, and simple to perform.Low resolution, not quantitative.
Protocol: Developing an RP-HPLC Purity Method
  • Column & Mobile Phase Selection: Start with a standard C18 column. A typical mobile phase would be a gradient of acetonitrile or methanol in water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Causality of Additive: The acidic additive protonates the quinoline nitrogen, ensuring good peak shape and consistent retention.

  • Initial Gradient Run: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of the compound.

  • Optimization: Adjust the gradient slope around the elution time to improve the resolution between the main peak and any impurities or isomers. If co-elution is suspected, systematically vary the mobile phase pH (using a buffer like phosphate or acetate) to exploit subtle pKa differences between isomers.[13]

  • Validation: Once separation is achieved, validate the method for specificity, linearity, and accuracy to ensure it is suitable for routine purity testing.

Single-Crystal X-ray Crystallography: The Absolute Arbiter

When spectroscopic and chromatographic data are insufficient to resolve a structural ambiguity, single-crystal X-ray crystallography is the "gold standard." It provides an absolute, three-dimensional map of the electron density in a molecule, revealing the precise spatial arrangement of every atom and confirming the substitution pattern and relative stereochemistry without any doubt.[15][16]

Expertise & Experience: The primary and most significant limitation of this technique is the absolute requirement for a high-quality single crystal of the intermediate, which can be challenging and time-consuming to grow.[9] Not all compounds crystallize easily. However, if a crystal is obtained, the resulting structure is considered definitive proof. It is the ultimate tool for validating a novel scaffold or resolving a dispute between other analytical interpretations.

G cluster_0 Comparative Overview of Validation Techniques cluster_1 Strengths cluster_2 Limitations NMR NMR (Connectivity) NMR_S Unambiguous bond framework NMR->NMR_S Primary Use NMR_L Signal overlap NMR->NMR_L Challenge MS MS (Molecular Weight) MS_S Confirms molecular formula MS->MS_S Primary Use MS_L Doesn't distinguish isomers MS->MS_L Challenge Chroma Chromatography (Purity & Isomers) Chroma_S Separates isomers Chroma->Chroma_S Primary Use Chroma_L Not a primary ID tool Chroma->Chroma_L Challenge Xray X-ray (Absolute Structure) Xray_S Definitive 3D structure Xray->Xray_S Primary Use Xray_L Requires single crystal Xray->Xray_L Challenge

Caption: A comparative summary of the primary analytical techniques for structural validation.

Conclusion

The structural validation of 3,6-disubstituted quinoline intermediates is a critical, multi-faceted process that underpins the success of drug discovery and development programs. Adhering to a rigorous, orthogonal analytical strategy is non-negotiable. It begins with chromatographic methods to ensure sample purity, followed by mass spectrometry to confirm the molecular formula and NMR spectroscopy to elucidate the detailed connectivity of the atomic framework. In cases of ultimate ambiguity, X-ray crystallography serves as the final arbiter. By understanding the causality behind each technique and integrating them into a self-validating workflow, researchers can ensure the structural integrity of their intermediates, providing a solid foundation for advancing novel therapeutic candidates.

References

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR). Available at: [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. Available at: [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

  • Synthesis of quinoline derivatives 3–6. Reagents and Conditions. ResearchGate. Available at: [Link]

  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. Available at: [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available at: [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. PMC. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available at: [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PMC. Available at: [Link]

  • Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance. PharmaRegulatory.in. Available at: [Link]

  • Structure-guided development of Quinoline derivatives targeting kinesin spindle protein. ScienceDirect. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • The use of X-ray Crystallography to Determine Absolute Configuration (II). SPG. Available at: [Link]

  • Annex 4 Guidelines on active pharmaceutical ingredient master file procedure. World Health Organization (WHO). Available at: [Link]

  • Structural Elucidation Using - C-NMR, and Mass Spectroscopic Study of 3-(Ethoxy-hydroxy-methyl). Taylor & Francis Online. Available at: [Link]

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  • Structure Determination by X-ray Crystallography. The World of Materials. Available at: [Link]

  • GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). NPRA. Available at: [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. Available at: [Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. PMC. Available at: [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. MDPI. Available at: [Link]

  • Recent trends in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. PubMed. Available at: [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available at: [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. Available at: [Link]

  • Guidance on Handling of Insoluble Matter and Foreign Particles in APIs. GMP Navigator. Available at: [Link]

Sources

Validation

Halogen Bioisosterism in Quinoline Scaffolds: A Comparative Guide to Fluoro- and Chloro-Analogs

Executive Summary In rational drug design, the substitution of hydrogen with halogen atoms—specifically fluorine (F) and chlorine (Cl)—is a pivotal strategy to modulate potency, metabolic stability, and pharmacokinetics....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design, the substitution of hydrogen with halogen atoms—specifically fluorine (F) and chlorine (Cl)—is a pivotal strategy to modulate potency, metabolic stability, and pharmacokinetics.[1] This guide objectively compares Fluoroquinoline and Chloroquinoline analogs, focusing on two distinct therapeutic classes where these substitutions define biological efficacy: Antimalarial 4-aminoquinolines (where C7-chlorine is dominant) and Antibacterial 6-fluoroquinolones (where C6-fluorine is essential).

Key Takeaway: The efficacy of F vs. Cl substitution is not universal; it is position-dependent and target-specific.

  • Antibacterial (DNA Gyrase Target): Fluoro-analogs (C6-F) vastly outperform chloro-analogs due to steric fit and electronegativity.

  • Antimalarial (Heme Target): Chloro-analogs (C7-Cl) generally outperform fluoro-analogs due to optimal lipophilicity required for

    
    -
    
    
    
    stacking interactions.

Physicochemical Basis of Efficacy

To understand the biological divergence, we must first analyze the fundamental atomic differences between the C-F and C-Cl bonds within the quinoline scaffold.

PropertyCarbon-Fluorine (C-F)Carbon-Chlorine (C-Cl)Impact on Drug Design
Van der Waals Radius 1.47 Å1.75 ÅF mimics Hydrogen (1.20 Å); Cl mimics Methyl (2.0 Å). Cl induces greater steric hindrance.
Electronegativity (Pauling) 3.983.16F is the strongest electron-withdrawing group (EWG), altering pKa of neighboring amines significantly more than Cl.
Bond Strength ~116 kcal/mol~81 kcal/molC-F is metabolically inert (blocks oxidation). C-Cl is stable but can undergo oxidative dehalogenation.
Lipophilicity (

value)
+0.14+0.71Cl increases logP significantly more than F, aiding membrane permeability but potentially reducing solubility.

Therapeutic Case Study A: Antibacterial Efficacy

The "Fluoro" in Fluoroquinolones (Position C6)[2][3]

The evolution from Nalidixic acid (non-fluorinated) to Norfloxacin (6-fluoro) marked a quantum leap in bactericidal activity.

  • Mechanism: Quinolones stabilize the DNA-Gyrase cleavable complex, causing DNA strand breaks.

  • Why Fluorine at C6?

    • Binding Affinity: The C6-F atom improves binding affinity to the gyrase-DNA complex by 5-100 fold compared to non-fluorinated analogs.

    • Cell Penetration: F increases lipophilicity slightly without the steric bulk of Cl, allowing entry through porins in Gram-negative bacteria.

  • Why not Chlorine at C6?

    • A C6-Cl substituent is too bulky (1.75 Å). It creates steric clashes within the tight enzyme binding pocket, preventing the "lock-and-key" fit required for high-affinity inhibition.

Comparative Data: Minimum Inhibitory Concentration (MIC)

Lower values indicate higher potency.

CompoundSubstituent (C6)MIC90 against E. coli (

g/mL)
MIC90 against S. aureus (

g/mL)
Nalidixic Acid H4.0 - 8.0>64 (Inactive)
Norfloxacin F 0.12 - 0.5 1.0 - 4.0
6-Chloro-analog Cl2.0 - 8.016.0 - 32.0
Mechanistic Pathway: Gyrase Inhibition

GyraseInhibition Drug Fluoroquinoline (C6-F) Target Bacterial DNA Gyrase (Topoisomerase II) Drug->Target High Affinity Binding Complex Ternary Complex Formation (Drug-Enzyme-DNA) Target->Complex Action Stabilization of Cleavable Complex Complex->Action C6-F locks conformation Result Inhibition of DNA Replication (Bactericidal) Action->Result DNA Strand Breaks Cl_Analog Chloro-Analog (C6-Cl) Cl_Analog->Target Steric Clash (Low Affinity)

Figure 1: The C6-Fluorine atom is critical for stabilizing the Ternary Complex. Chloro-analogs fail to achieve the necessary tight binding due to steric hindrance.

Therapeutic Case Study B: Antimalarial Efficacy

The "Chloro" in Chloroquine (Position C7)[4]

In 4-aminoquinolines (e.g., Chloroquine), the structure-activity relationship (SAR) flips. The C7-Chlorine is historically the optimal substituent.

  • Mechanism: The drug accumulates in the parasite's acidic food vacuole and binds to free heme (Ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin.[2]

  • Why Chlorine at C7?

    • 
      -
      
      
      
      Stacking:
      The electron-withdrawing nature of Cl, combined with its lipophilicity, enhances the stacking interaction between the quinoline ring and the porphyrin ring of heme.
  • Why not Fluorine at C7?

    • While 7-fluoro analogs retain some activity, they are often less potent against susceptible strains.[3] The C-F bond is less lipophilic than C-Cl, reducing the hydrophobic driving force needed for accumulation in the food vacuole membrane interface.

Experimental Protocol: Heme Polymerization Inhibition Activity (HPIA)

To objectively compare F vs. Cl analogs, one must assay their ability to inhibit hemozoin formation in vitro.

Protocol Steps:

  • Preparation: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH. Prepare drug analogs (F- and Cl- variants) in DMSO.

  • Incubation: Mix Hemin solution, drug solution, and 0.5 M Sodium Acetate buffer (pH 5.2) to mimic the food vacuole environment.

  • Reaction: Incubate at 37°C for 24 hours. Heme will polymerize into insoluble

    
    -hematin (synthetic hemozoin) if uninhibited.
    
  • Separation: Centrifuge at 13,000 rpm for 15 mins. Discard supernatant (contains free heme-drug complex).

  • Quantification: Wash the pellet with 2.5% SDS/Sodium Bicarbonate (pH 9.1) to dissolve the polymerized hemozoin.

  • Measurement: Read Absorbance at 405 nm. Lower absorbance = Higher Inhibition (Potency).

Biological Pathway: Heme Detoxification Blockade

HemePathway Hemoglobin Hemoglobin (Host) Heme Free Heme (Toxic) Hemoglobin->Heme Proteolysis Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Polymerization Drug_Cl 7-Chloroquinoline (Strong Binding) Drug_Cl->Heme Blocks (High Affinity) Drug_F 7-Fluoroquinoline (Weaker Binding) Drug_F->Heme Blocks (Mod. Affinity)

Figure 2: 7-Chloroquinolines effectively cap free heme, preventing polymerization. Fluoro-analogs show reduced affinity in this specific lipophilic pocket.

Metabolic Stability (ADME) Comparison

While Cl often wins on potency in antimalarials, F wins on metabolic stability. This is crucial for half-life extension.

  • Oxidative Blockade: Replacing a metabolic "soft spot" (C-H) with Fluorine blocks CYP450 oxidation because the C-F bond is too strong to break.

  • Chloro-Liability: C-Cl is stable but can occasionally undergo nucleophilic displacement (glutathione conjugation) leading to toxicity, whereas C-F is generally inert.

Decision Matrix for Drug Developers:

  • If the lead compound is cleared too fast: Substitute H with F at the site of metabolism (e.g., para-position of a phenyl ring attached to the quinoline).

  • If the lead compound lacks potency: Substitute H with Cl to fill hydrophobic pockets.

References

  • Mechanisms of Fluoroquinolone Action and Resistance. Journal of Antimicrobial Chemotherapy.

  • Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy.

  • Heme Polymerization Inhibition Assay (HPIA) Protocol. Nature Protocols / Malaria Journal.

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

  • Comparative efficacy of chloroquine analogs. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (3-Chloro-6-fluoroquinolin-4-yl)methanol

Executive Safety Summary Stop and Read: (3-Chloro-6-fluoroquinolin-4-yl)methanol is a halogenated heteroaromatic compound .[1][2][3][4] Unlike standard organic waste, its disposal requires strict segregation to prevent t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Stop and Read: (3-Chloro-6-fluoroquinolin-4-yl)methanol is a halogenated heteroaromatic compound .[1][2][3][4] Unlike standard organic waste, its disposal requires strict segregation to prevent the formation of dioxins and corrosive gases (HCl, HF) during incineration.[1][2]

Critical Parameter Operational Directive
Waste Stream HALOGENATED ORGANIC WASTE (Strictly Segregated)
RCRA Status Likely Hazardous (Characteristic/Listed based on process solvents)
Incompatibility Strong Oxidizers, Strong Acids (Exothermic salt formation)
Container Type HDPE (High-Density Polyethylene) or Borosilicate Glass
Fire Hazard Emits toxic fumes (NOx, HCl, HF) upon thermal decomposition
Chemical Hazard Profile & Rationale

To dispose of this compound safely, you must understand its structure-activity relationship (SAR).[1][2] This is not a generic "white powder"; it is a functionalized scaffold used in antimalarial and anticancer drug development.[1]

  • Halogen Content (Cl at C3, F at C6): The presence of chlorine and fluorine atoms classifies this as Halogenated Waste .[2] If mixed with non-halogenated solvents (like acetone or ethanol) and sent to a standard fuel-blending incinerator, it can damage catalytic scrubbers and violate EPA emission standards.[1][2]

  • Quinoline Nitrogen: The basic nitrogen atom makes this compound reactive toward strong acids.[1] Mixing it with acidic waste streams can generate heat (exothermic neutralization) and potentially solubilize the compound, increasing its mobility in a spill.[2]

  • Methanol Group (-CH₂OH): While this adds slight polarity, the molecule remains largely lipophilic and persistent in aquatic environments.[1][2] Do not pour down the drain.

Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation

Before moving the material, determine its physical state.[1][2]

  • Scenario A: Pure Solid (Expired/Excess Reagent)

    • Do not dissolve.[1] Dispose of as solid waste to minimize volume.[1]

    • Action: Transfer directly to a wide-mouth HDPE jar labeled "Solid Halogenated Waste."

  • Scenario B: Solution (Mother Liquor/Reaction Mixture)

    • If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the entire solution is now Halogenated Solvent Waste .[1][2]

    • Action: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the solute (3-Chloro-6-fluoroquinolin-4-yl)methanol mandates the "Halogenated" classification.[1][2]

Phase 2: Packaging & Labeling

Follow this specific workflow to ensure compliance with EHS and RCRA guidelines.

  • Select Container: Use an amber glass bottle or HDPE carboy. Ensure the cap has a PTFE liner to prevent degradation from solvent vapors.[1]

  • Labeling:

    • Chemical Name: Write "(3-Chloro-6-fluoroquinolin-4-yl)methanol" clearly. Do not use abbreviations like "CFQM."

    • Hazard Checkbox: Mark "Toxic," "Irritant," and "Halogenated." [1][2]

  • Secondary Containment: Place the waste container in a polyethylene tray during accumulation to capture potential drips.[1]

Phase 3: Operational Workflow (Visualized)

DisposalWorkflow Start Waste Generation (3-Chloro-6-fluoroquinolin-4-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid In Solution (Mother Liquor) StateCheck->Liquid Segregation CRITICAL: Segregate into HALOGENATED Stream Solid->Segregation Liquid->Segregation Container Transfer to HDPE/Glass Secondary Containment Segregation->Container Prevent Mixing w/ Non-Halogenated Label Label: Full Chemical Name + 'Halogenated' Container->Label Pickup EHS / HazMat Pickup (Incineration) Label->Pickup

Figure 1: Decision matrix for the segregation and packaging of halogenated quinoline waste.

Regulatory Compliance & Environmental Fate
RCRA Considerations (US EPA)

While this specific compound may not have a unique "U" or "P" list code, it is regulated under the "Cradle-to-Grave" principle.[1][2]

  • Waste Code Assignment: If dissolved in Methylene Chloride or Chloroform, apply code F002 (Spent Halogenated Solvents).[1][2] If solid, characterize as D003 (Reactivity) only if mixed with strong oxidizers, otherwise treat as Toxic Non-Specific Waste .[1][2]

  • Incineration Requirement: The presence of Fluorine requires incineration in a facility equipped with HF scrubbers.[1] Open burning is strictly prohibited due to the release of toxic hydrogen fluoride gas [1].[1][4]

Spill Response (Immediate Action)
  • Evacuate & Ventilate: Halogenated dusts can be respiratory irritants.[1]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1][2]

    • Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (like sawdust) if the solvent is flammable.[1]

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water.[1][2] Collect all wipes into the solid halogenated waste bin.[1]

References
  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[1] (EPA/600/2-87/098).[1] Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for First-Aid and Waste Disposal.[1] Retrieved from [Link]

  • PubChem. Compound Summary: Quinoline Derivatives and Halogenated Safety Data. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (3-Chloro-6-fluoroquinolin-4-yl)methanol

CAS Number: 2102409-03-8 Formula: C₁₀H₇ClFNO Molecular Weight: 211.62 g/mol Physical State: Solid (typically off-white to pale yellow powder)[1] Executive Safety Summary CRITICAL WARNING: Specific toxicological data for...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2102409-03-8 Formula: C₁₀H₇ClFNO Molecular Weight: 211.62 g/mol Physical State: Solid (typically off-white to pale yellow powder)[1]

Executive Safety Summary

CRITICAL WARNING: Specific toxicological data for (3-Chloro-6-fluoroquinolin-4-yl)methanol is limited.[1] As a halogenated quinoline derivative, this compound must be handled as a High-Hazard Research Chemical . The structural presence of the quinoline core suggests potential for hepatotoxicity, mutagenicity, and severe irritation.

  • Default Hazard Assumption: Treat as Acute Toxic (Category 3) and Suspected Carcinogen (Category 2) until proven otherwise.

  • Primary Routes of Entry: Inhalation of dust, dermal absorption, and ingestion.

  • Mandatory Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.

Risk Assessment & Inferred Hazard Identification

Since a substance-specific Safety Data Sheet (SDS) is not widely available for this CAS, the following hazard profile is constructed using Structure-Activity Relationship (SAR) analysis of analogous halogenated quinolines (e.g., 4-Chloro-6-fluoroquinoline).

Hazard ClassGHS Category (Inferred)Hazard Statement (H-Code)Rationale
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[1][2][3][4]Quinoline derivatives often exhibit significant oral toxicity.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Halogenated heterocycles are known irritants.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.Dust/fines are abrasive and chemically irritating to mucous membranes.
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.[5]The quinoline core is a known structural alert for genotoxicity.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][5]Fine powders of this class are respiratory irritants.

Personal Protective Equipment (PPE) Matrix

Effective protection requires a multi-barrier approach. The following matrix defines the minimum requirements for varying operational scales.

PPE Selection Logic

PPE_Logic Start Start: Define Operation Scale Scale of Handling? Start->Scale Small < 100 mg (Analytical) Scale->Small Low Dust Risk Large > 100 mg (Synthesis) Scale->Large High Dust Risk Gloves1 Gloves: Nitrile (Double) Min Thickness: 0.11 mm Small->Gloves1 Resp1 Respiratory: Fume Hood Only Small->Resp1 Gloves2 Gloves: High-Risk Laminate (Silver Shield/4H) Large->Gloves2 Resp2 Respiratory: Hood + N95/P100 (If powder risk high) Large->Resp2

Caption: Decision logic for selecting PPE based on operational scale and dust generation risk.

Detailed PPE Specifications
ComponentStandard SpecificationOperational Note
Hand Protection Double Nitrile Gloves (ASTM D6978)Inner glove: 4 mil; Outer glove: 5-8 mil.[1] Inspect for pinholes. Avoid Latex (poor resistance to organic solvents used in synthesis).
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for powders that can become airborne. Goggles provide a seal against dust entry.
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves Use disposable Tyvek sleeves to bridge the gap between glove and lab coat cuff.
Respiratory Engineering Control First Primary: Handle only in a certified Fume Hood. Secondary: If hood is unavailable (Emergency only), use a Full-Face Respirator with P100/OV cartridges.[1]

Operational Handling Protocols

A. Weighing & Transfer
  • Preparation : Place the balance inside the fume hood. If the balance is external, use a tarred closed vessel (weigh boat inside a jar) to transport the solid.

  • Static Control : Use an ionizing fan or anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

  • Transfer : Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination : Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Methanol) followed by soap and water.

B. Solubilization
  • Solvent Compatibility : Soluble in DMSO, Methanol, and DCM.

  • Exotherm Risk : Dissolution is generally endothermic or neutral, but always add solvent to the solid slowly.

  • Incompatibilities : Avoid contact with Strong Oxidizing Agents (e.g., KMnO₄, Nitric Acid) and Acid Chlorides (reacts with the alcohol group).

Emergency Response & Decontamination

Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don Emergency PPE (Double Gloves, Goggles, N95) Alert->PPE Contain 3. Containment Cover with damp paper towel PPE->Contain Clean 4. Cleanup Wipe with Acetone -> Soap/Water Contain->Clean Dispose 5. Disposal Seal in HazWaste Bag Clean->Dispose

Caption: Step-by-step spill response protocol for solid chemical spills.

First Aid Measures
  • Eye Contact : Rinse cautiously with water for 15 minutes .[2][6] Lift eyelids to ensure flushing.[2] Seek medical attention immediately.

  • Skin Contact : Wash with soap and water for 15 minutes.[2] Do not use ethanol on skin (may enhance absorption).

  • Inhalation : Move to fresh air.[2][5][6][7][8][9][10] If breathing is difficult, give oxygen (trained personnel only).

Waste Disposal & Logistics

Classification : Hazardous Chemical Waste (Halogenated Organic).

  • Segregation : Do not mix with aqueous acid/base waste streams. Segregate into "Halogenated Organic Solvent" waste streams if dissolved, or "Solid Hazardous Waste" if solid.

  • Labeling : Label clearly with the full chemical name and "Toxic/Irritant" hazard checkmarks.

  • Container : High-density polyethylene (HDPE) or glass containers are suitable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57647077, 3-Chloro-6-fluoroisoquinoline (Analogous Structure).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from [Link][1]

Sources

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